rac Methyl Efavirenz
Descripción
Structure
3D Structure
Propiedades
Número CAS |
353270-76-5 |
|---|---|
Fórmula molecular |
C15H11ClF3NO2 |
Peso molecular |
329.70 g/mol |
Nombre IUPAC |
(4S)-6-chloro-4-[2-(2-methylcyclopropyl)ethynyl]-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one |
InChI |
InChI=1S/C15H11ClF3NO2/c1-8-6-9(8)4-5-14(15(17,18)19)11-7-10(16)2-3-12(11)20-13(21)22-14/h2-3,7-9H,6H2,1H3,(H,20,21)/t8?,9?,14-/m0/s1 |
Clave InChI |
VTRDGEWILKMMRP-CTCYHXBNSA-N |
SMILES |
CC1CC1C#CC2(C3=C(C=CC(=C3)Cl)NC(=O)O2)C(F)(F)F |
SMILES isomérico |
CC1CC1C#C[C@]2(C3=C(C=CC(=C3)Cl)NC(=O)O2)C(F)(F)F |
SMILES canónico |
CC1CC1C#CC2(C3=C(C=CC(=C3)Cl)NC(=O)O2)C(F)(F)F |
Apariencia |
White Solid |
melting_point |
162-165°C |
Pureza |
> 95% |
Cantidad |
Milligrams-Grams |
Sinónimos |
6-Chloro-1,4-dihydro-4-[2-(2-methylcyclopropyl)ethynyl]-4-(trifluoromethyl)-2H-3,1-benzoxazin-2-one; 6-Chloro-1,4-dihydro-4-[(2-methylcyclopropyl)ethynyl]-4-(trifluoromethyl)-2H-3,1-benzoxazin-2-one |
Origen del producto |
United States |
Foundational & Exploratory
An In-depth Technical Guide to rac Methyl Efavirenz: Structure, Properties, and Analytical Considerations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Efavirenz is a cornerstone of antiretroviral therapy, widely prescribed for the management of Human Immunodeficiency Virus (HIV) type 1 infection. As a non-nucleoside reverse transcriptase inhibitor (NNRTI), its efficacy is well-established. The purity and stability of the active pharmaceutical ingredient (API) are critical for its safety and effectiveness. This technical guide provides a comprehensive overview of rac Methyl Efavirenz, a potential synthetic impurity and degradation product of Efavirenz. Understanding the chemical structure, properties, and analytical detection of such impurities is paramount in drug development and quality control.
Chemical Structure and Properties
This compound is the N-methylated derivative of Efavirenz. The addition of a methyl group to the nitrogen atom of the benzoxazinone ring distinguishes it from the parent compound.
Chemical Structure:
The chemical structure of this compound is presented below:
Physicochemical Properties:
A summary of the key physicochemical properties of this compound is provided in the table below. These properties are essential for its isolation, characterization, and for understanding its behavior in pharmaceutical formulations.
| Property | Value | Reference |
| Molecular Formula | C15H11ClF3NO2 | [1][2] |
| Molecular Weight | 329.70 g/mol | [2] |
| Appearance | White Solid | [3] |
| Melting Point | 162-165°C | [3] |
| LogP | 3.7683 | [1] |
| Density | 1.484 g/cm³ | [1] |
| Boiling Point | 348.474°C at 760 mmHg | [1] |
| Flash Point | 164.551°C | [1] |
Synthesis and Formation
-
Side-reaction during Efavirenz Synthesis: If methylating agents or reagents containing methyl groups are present during the synthesis of Efavirenz, inadvertent N-methylation of the benzoxazinone ring could occur.
-
Degradation of Efavirenz: Under certain storage conditions or in the presence of specific excipients, Efavirenz may degrade to form methylated derivatives. Forced degradation studies of Efavirenz have identified numerous degradation products, and while N-methyl Efavirenz is not explicitly named as a primary degradant in the cited studies, its potential formation cannot be ruled out.
Hypothesized Synthetic Route (N-methylation):
A plausible, though unconfirmed, laboratory-scale synthesis of this compound would involve the N-methylation of Efavirenz. A general protocol for such a reaction could be as follows:
-
Deprotonation: Efavirenz would be dissolved in a suitable aprotic solvent (e.g., tetrahydrofuran, dimethylformamide). A strong base, such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK), would be added to deprotonate the nitrogen of the carbamate.
-
Methylation: A methylating agent, such as methyl iodide (CH3I) or dimethyl sulfate ((CH3)2SO4), would then be added to the reaction mixture. The deprotonated nitrogen would act as a nucleophile, attacking the methyl group and forming the N-methyl bond.
-
Work-up and Purification: The reaction would be quenched with water or an aqueous ammonium chloride solution. The product would then be extracted with an organic solvent, and the organic layer would be washed, dried, and concentrated. The crude product would be purified using a suitable technique, such as column chromatography, to isolate this compound.
Disclaimer: This is a generalized, hypothetical protocol and has not been experimentally validated from the available literature. Appropriate safety precautions must be taken when handling these reagents.
Analytical Methodologies for Detection and Quantification
The detection and quantification of impurities in Efavirenz drug substance and formulations are crucial for quality control. The methods employed are typically stability-indicating, meaning they can separate the API from its degradation products and impurities.
High-Performance Liquid Chromatography (HPLC):
Reverse-phase HPLC is a widely used technique for the analysis of Efavirenz and its related compounds. A typical method would involve:
-
Column: A C18 or C8 stationary phase.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol), often run in a gradient or isocratic mode.
-
Detection: UV detection at a wavelength where both Efavirenz and its impurities have significant absorbance (e.g., 247 nm).
Liquid Chromatography-Mass Spectrometry (LC-MS/MS):
For highly sensitive and specific detection, particularly at trace levels, LC-MS/MS is the method of choice. This technique couples the separation power of HPLC with the mass-resolving capability of a mass spectrometer. It allows for the identification and quantification of impurities based on their mass-to-charge ratio (m/z) and fragmentation patterns.
Experimental Protocol: A General HPLC Method for Efavirenz Impurity Profiling
The following is a representative HPLC method adapted from the literature for the analysis of Efavirenz and its impurities. This method would need to be specifically validated for the quantification of this compound.
-
Chromatographic System: A high-performance liquid chromatograph equipped with a UV detector.
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.02 M phosphate buffer (pH adjusted to 3.0 with phosphoric acid).
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-10 min: 80% A, 20% B
-
10-30 min: Linear gradient to 20% A, 80% B
-
30-35 min: Hold at 20% A, 80% B
-
35-40 min: Return to initial conditions (80% A, 20% B)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 247 nm.
-
Injection Volume: 20 µL.
-
Sample Preparation: Accurately weigh and dissolve the Efavirenz sample in the mobile phase to a known concentration.
Biological Activity and Signaling Pathways
There is currently no available information in the scientific literature regarding the specific biological activity or signaling pathways of this compound. As it is considered an impurity, it has likely not been the subject of extensive pharmacological investigation. The primary concern with such impurities is their potential toxicity. In-silico toxicity prediction tools can be used for an initial assessment of the potential toxicological profile of degradation products.
The biological context of this compound is best understood through the well-characterized mechanism of action and metabolism of its parent compound, Efavirenz.
Efavirenz Mechanism of Action and Metabolism:
Efavirenz is a non-competitive inhibitor of the HIV-1 reverse transcriptase enzyme. It binds to an allosteric site on the enzyme, inducing a conformational change that renders the enzyme inactive and prevents the conversion of viral RNA to DNA.
Efavirenz is primarily metabolized in the liver by the cytochrome P450 enzymes, particularly CYP2B6 and to a lesser extent CYP3A4. The major metabolic pathway is hydroxylation to form 8-hydroxyefavirenz, which is then further metabolized by glucuronidation before excretion.
References
Hypothetical Synthesis of Racemic Methyl Efavirenz: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide outlines a hypothetical, yet scientifically plausible, multi-step synthesis pathway for racemic Methyl Efavirenz (6-Chloro-1,4-dihydro-4-[2-(2-methylcyclopropyl)ethynyl]-4-(trifluoromethyl)-2H-3,1-benzoxazin-2-one). Racemic Methyl Efavirenz is recognized as a potential impurity and degradation product of the non-nucleoside reverse transcriptase inhibitor, Efavirenz.[1] While a dedicated synthesis for this compound is not prevalent in published literature, this document constructs a viable synthetic route by adapting established methodologies for the synthesis of Efavirenz and its precursors. The proposed pathway commences with the synthesis of the key intermediate, 1-ethynyl-1-methylcyclopropane, followed by its reaction with 2-amino-5-chlorophenyl trifluoromethyl ketone and subsequent cyclization to yield the final product. Detailed, step-by-step experimental protocols are provided for each stage, drawing analogies from the synthesis of Efavirenz. Quantitative data, where available for analogous reactions, are presented in tabular format to serve as a benchmark. Diagrams illustrating the synthetic pathway and key reaction mechanisms are included to enhance comprehension.
Introduction
Efavirenz is a critical antiretroviral medication used in the treatment of HIV-1. During its synthesis and storage, various related substances can emerge as impurities. One such potential impurity is racemic Methyl Efavirenz, distinguished by the presence of a methyl group on the cyclopropyl ring. Understanding the formation and synthesis of such impurities is paramount for quality control and regulatory compliance in drug manufacturing. This guide provides a comprehensive, albeit hypothetical, technical overview of a potential synthesis pathway for racemic Methyl Efavirenz, intended to aid researchers and drug development professionals in impurity synthesis and characterization.
The proposed synthesis is a three-stage process:
-
Synthesis of 1-ethynyl-1-methylcyclopropane: A crucial building block, this intermediate is proposed to be synthesized from methyl cyclopropyl ketone via the Bestmann-Ohira modification of the Seyferth-Gilbert homologation.
-
Formation of the Propargyl Alcohol Intermediate: This step involves the addition of the lithium acetylide of 1-ethynyl-1-methylcyclopropane to 2-amino-5-chlorophenyl trifluoromethyl ketone.
-
Cyclization to Racemic Methyl Efavirenz: The final step is the formation of the benzoxazinone ring from the propargyl alcohol intermediate using a carbonylating agent.
Proposed Synthetic Pathway
The overall hypothetical synthetic pathway for racemic Methyl Efavirenz is depicted below.
Experimental Protocols
The following experimental protocols are hypothetical and adapted from established procedures for the synthesis of Efavirenz and related compounds.
Stage 1: Synthesis of 1-Ethynyl-1-methylcyclopropane
This stage employs the Bestmann-Ohira modification of the Seyferth-Gilbert homologation to convert methyl cyclopropyl ketone into the desired terminal alkyne. This method is advantageous as it proceeds under milder basic conditions compared to the original Seyferth-Gilbert protocol.
Reaction: Methyl Cyclopropyl Ketone → 1-Ethynyl-1-methylcyclopropane
Experimental Protocol (Adapted from the Bestmann-Ohira procedure):
-
To a stirred solution of methyl cyclopropyl ketone (1.0 eq) in methanol at 0 °C, add the Bestmann-Ohira reagent (dimethyl (1-diazo-2-oxopropyl)phosphonate) (1.2 eq).
-
Add potassium carbonate (2.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC or GC-MS for the disappearance of the starting material.
-
Upon completion, quench the reaction by adding water and extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by distillation to obtain 1-ethynyl-1-methylcyclopropane.
| Parameter | Value (Analogous Reactions) |
| Yield | 70-90% |
| Purity | >95% (by GC) |
Stage 2: Synthesis of rac-2-(2-Amino-5-chlorophenyl)-4-(1-methylcyclopropyl)-1,1,1-trifluoro-3-butyn-2-ol
This step involves the nucleophilic addition of the acetylide of 1-ethynyl-1-methylcyclopropane to the trifluoromethyl ketone. The procedure is adapted from the synthesis of the analogous intermediate in the Efavirenz pathway, which typically employs a Grignard reagent or a lithium acetylide.[2]
Reaction: 1-Ethynyl-1-methylcyclopropane + 2-Amino-5-chlorophenyl trifluoromethyl ketone → rac-2-(2-Amino-5-chlorophenyl)-4-(1-methylcyclopropyl)-1,1,1-trifluoro-3-butyn-2-ol
Experimental Protocol (Adapted from Efavirenz intermediate synthesis):
-
Dissolve 1-ethynyl-1-methylcyclopropane (1.1 eq) in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
Slowly add n-butyllithium (1.05 eq, as a solution in hexanes) dropwise, maintaining the temperature at -78 °C. Stir the resulting lithium acetylide solution for 30 minutes.
-
In a separate flask, dissolve 2-amino-5-chlorophenyl trifluoromethyl ketone (1.0 eq) in anhydrous THF.
-
Add the ketone solution dropwise to the lithium acetylide solution at -78 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC or HPLC.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Parameter | Value (Analogous Reactions) |
| Yield | 85-95% |
| Purity | >98% (by HPLC) |
Stage 3: Synthesis of rac-Methyl Efavirenz
The final step is the cyclization of the amino alcohol intermediate to form the benzoxazinone ring. This is typically achieved using a carbonylating agent such as carbonyldiimidazole (CDI), phosgene, or a phosgene equivalent like triphosgene.[3] CDI is a safer and commonly used reagent for this transformation.
Reaction: rac-2-(2-Amino-5-chlorophenyl)-4-(1-methylcyclopropyl)-1,1,1-trifluoro-3-butyn-2-ol → rac-Methyl Efavirenz
Experimental Protocol (Adapted from Efavirenz cyclization):
-
Dissolve the racemic amino alcohol from Stage 2 (1.0 eq) in anhydrous THF under an inert atmosphere.
-
Add 1,1'-carbonyldiimidazole (CDI) (1.5 eq) portion-wise at room temperature.
-
Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 4-6 hours, or until the reaction is complete as monitored by TLC or HPLC.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the THF.
-
Dissolve the residue in ethyl acetate and wash successively with 1M hydrochloric acid, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Recrystallize the crude product from a suitable solvent system (e.g., heptane/ethyl acetate) to yield pure racemic Methyl Efavirenz.
| Parameter | Value (Analogous Reactions) |
| Yield | 75-90% |
| Purity | >99% (by HPLC) |
Reaction Mechanisms
The key transformations in this synthesis involve well-established reaction mechanisms.
Bestmann-Ohira Homologation
The reaction proceeds through the formation of a diazoalkene intermediate, which then eliminates nitrogen and undergoes a 1,2-hydride shift to form the terminal alkyne.
Benzoxazinone Ring Formation
The cyclization with CDI involves the formation of an intermediate N-acyl imidazole, which is then intramolecularly attacked by the tertiary alcohol to form the carbamate ring.
Conclusion
This technical guide provides a detailed, though hypothetical, pathway for the synthesis of racemic Methyl Efavirenz. By leveraging established chemical transformations used in the synthesis of Efavirenz, a robust and plausible route has been outlined. The provided experimental protocols, based on analogous reactions, offer a solid foundation for researchers and drug development professionals aiming to synthesize this and other related impurities for analytical and toxicological studies. The successful synthesis and characterization of such impurities are essential for ensuring the quality, safety, and efficacy of pharmaceutical products.
References
A Technical Guide to rac-Methyl Efavirenz: Physicochemical Properties, Synthetic Considerations, and Analytical Methodologies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of rac-Methyl Efavirenz, a potential synthetic impurity and degradation product of the non-nucleoside reverse transcriptase inhibitor (NNRTI), Efavirenz. This document details its physicochemical properties, proposes a potential synthetic pathway, and outlines detailed experimental protocols for its detection and quantification. Additionally, it contextualizes the relevance of this compound by detailing the metabolic pathways of the parent drug, Efavirenz.
Physicochemical Properties of rac-Methyl Efavirenz
A summary of the key physicochemical data for rac-Methyl Efavirenz is presented below. This information is crucial for its identification, synthesis, and the development of analytical methods.
| Property | Value | Citations |
| CAS Number | 353270-76-5 | [1][2][3] |
| 1217623-65-8 (for a mixture of diastereomers) | [4] | |
| Molecular Formula | C₁₅H₁₁ClF₃NO₂ | [1][2][3][4] |
| Molecular Weight | 329.702 g/mol (more precise), 329.70 g/mol | [1][2] |
| Synonyms | 6-chloro-4-[2-(2-methylcyclopropyl)ethynyl]-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one | [1] |
Context: Efavirenz Mechanism of Action and Metabolism
To understand the significance of rac-Methyl Efavirenz as a potential impurity, it is essential to be familiar with the biological activity of the parent compound, Efavirenz. Efavirenz is a potent non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection. It non-competitively binds to a hydrophobic pocket of the reverse transcriptase enzyme, inducing a conformational change that inhibits its function and prevents the conversion of viral RNA to DNA, thus halting viral replication.[5][6][7]
The metabolism of Efavirenz is primarily hepatic and is mediated by the cytochrome P450 (CYP) enzyme system. The major metabolic pathway is the 8-hydroxylation of Efavirenz to 8-hydroxyefavirenz, predominantly catalyzed by the CYP2B6 enzyme. A minor pathway involves 7-hydroxylation, which is mainly carried out by CYP2A6. These hydroxylated metabolites can be further conjugated with glucuronic acid for excretion. The diagram below illustrates the primary metabolic pathways of Efavirenz.
Caption: Primary metabolic pathways of Efavirenz.
Proposed Synthesis of rac-Methyl Efavirenz
Caption: Proposed synthetic workflow for rac-Methyl Efavirenz.
Experimental Protocols
The following are detailed, albeit adapted, experimental protocols for the detection and quantification of rac-Methyl Efavirenz, treating it as a related substance to Efavirenz. These methods are based on established analytical techniques for Efavirenz and its impurities.
High-Performance Liquid Chromatography (HPLC-UV) Method for Impurity Profiling
This method is designed for the separation and quantification of rac-Methyl Efavirenz from the Efavirenz drug substance.
-
Instrumentation:
-
HPLC system with a UV-Vis detector
-
Data acquisition and processing software
-
-
Chromatographic Conditions: | Parameter | Condition | |---|---| | Column | Cyano (CN) column (e.g., 250 mm x 4.6 mm, 5 µm) | | Mobile Phase A | 0.1% Trifluoroacetic acid in Water | | Mobile Phase B | Acetonitrile | | Gradient | Time (min) | %B | | | 0 | 30 | | | 25 | 70 | | | 30 | 70 | | | 32 | 30 | | | 40 | 30 | | Flow Rate | 1.0 mL/min | | Column Temperature | 30 °C | | Detection Wavelength | 247 nm | | Injection Volume | 10 µL |
-
Sample Preparation:
-
Accurately weigh and dissolve the Efavirenz drug substance in the mobile phase to a final concentration of 1 mg/mL.
-
Prepare a reference standard of rac-Methyl Efavirenz at a concentration of 0.01 mg/mL in the mobile phase.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Inject the reference standard to determine the retention time and response factor for rac-Methyl Efavirenz.
-
Inject the sample solution and identify the peak corresponding to rac-Methyl Efavirenz based on its retention time.
-
Quantify the amount of rac-Methyl Efavirenz in the sample using the area normalization method or an external standard calibration curve.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Trace Level Detection
This highly sensitive and selective method is suitable for the detection of trace amounts of rac-Methyl Efavirenz.
-
Instrumentation:
-
LC-MS/MS system (e.g., Triple Quadrupole)
-
Electrospray Ionization (ESI) source
-
-
Liquid Chromatography Conditions:
Parameter Condition Column C18 column (e.g., 100 mm x 2.1 mm, 3.5 µm) Mobile Phase A 0.1% Formic acid in Water Mobile Phase B 0.1% Formic acid in Acetonitrile Gradient As needed to achieve separation Flow Rate 0.3 mL/min | Injection Volume | 5 µL |
-
Mass Spectrometry Conditions: | Parameter | Condition | |---|---| | Ionization Mode | Negative Electrospray Ionization (ESI-) | | MRM Transitions | Precursor Ion (m/z) | Product Ion (m/z) | | | 328.05 | [To be determined experimentally] | | Collision Energy | To be optimized for the specific transition | | Source Temperature | 500 °C |
-
Sample Preparation:
-
Similar to the HPLC-UV method, but with dilutions to bring the concentration within the linear range of the instrument.
-
-
Analysis:
-
Develop a Multiple Reaction Monitoring (MRM) method using a certified reference standard of rac-Methyl Efavirenz to determine the optimal precursor and product ion transitions.
-
Establish a calibration curve using a series of dilutions of the reference standard.
-
Analyze the sample and quantify rac-Methyl Efavirenz based on the calibration curve.
-
The workflow for the analytical detection of rac-Methyl Efavirenz as an impurity is depicted in the following diagram.
Caption: Analytical workflow for rac-Methyl Efavirenz impurity detection.
References
- 1. Development and validation of a reverse-phase HPLC method for analysis of efavirenz and its related substances in the drug substance and in a capsule formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Review on Analytical Methods for Determination of Lamivudine, Tenofovir disoproxil fumarate and Efavirenz in different matrices. [journals.ekb.eg]
- 3. Efavirenz Related Compound B (15 mg) ((S,E)-6-Chloro-4-(2-Cyclopropylvinyl)-4-(trifluoromethyl)-2H-3,1-benzoxazin-2-one) Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. researchgate.net [researchgate.net]
- 5. A Sensitive and Selective Liquid Chromatography/Tandem Mass Spectrometry Method for Quantitative Analysis of Efavirenz in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ark-tdm.com [ark-tdm.com]
The Discovery and History of Efavirenz Impurities: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Efavirenz, a cornerstone non-nucleoside reverse transcriptase inhibitor (NNRTI) in antiretroviral therapy, has a well-documented history since its discovery by DuPont Pharmaceuticals and subsequent FDA approval in 1998[][2]. The control of impurities in the active pharmaceutical ingredient (API) and finished drug product is critical for ensuring its safety and efficacy. This technical guide provides a comprehensive overview of the discovery, characterization, and control of Efavirenz impurities, drawing from forced degradation studies, process chemistry, and metabolic pathways. Detailed experimental protocols for impurity analysis are provided, along with a summary of known impurities and their typical limits.
A Brief History of Efavirenz
Efavirenz, with the chemical name (4S)-6-chloro-4-(2-cyclopropylethynyl)-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one, was a significant advancement in HIV-1 treatment as one of the first once-daily antiretroviral drugs[][2][3]. It was initially developed by DuPont Pharmaceuticals under the code name DMP 266 and received FDA approval on September 21, 1998[]. The European Union approved it in 1999[2]. Over the years, the manufacturing process has been refined, and generic versions have become available, with Mylan receiving FDA approval for a generic tablet in 2016[].
Metabolic Pathways of Efavirenz
The primary route of Efavirenz clearance is through hepatic metabolism, predominantly by the cytochrome P450 system[4]. The main enzyme responsible for its primary clearance is CYP2B6, which catalyzes the 8-hydroxylation to form 8-hydroxyefavirenz[4][5]. Another notable metabolic pathway is the 7-hydroxylation, primarily mediated by CYP2A6[4][5]. These hydroxylated metabolites can undergo further secondary metabolism, such as the formation of 8,14-dihydroxyefavirenz, and are subsequently glucuronidated for excretion[4][5]. These metabolites are generally considered inactive against HIV-1.
Efavirenz Impurities: Process-Related and Degradation Products
Impurities in Efavirenz can originate from the manufacturing process or from the degradation of the drug substance over time or under stress conditions.
Process-Related Impurities
The synthesis of Efavirenz is a multi-step process that can lead to the formation of several process-related impurities. A key intermediate in the synthesis is (2S)-(2-Amino-5-chlorophenyl)-4-cyclopropyl-1,1,1-trifluoro-3-butyn-2-ol (AMCOL), which is also a known degradation impurity. Due to its aminoaryl structure, AMCOL is considered a potential genotoxic impurity (PGI) and its levels are strictly controlled to a limit of 2.5 ppm in the drug substance and product.
Degradation Products
Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods. A comprehensive study by Singh et al. (2018) identified twelve degradation products of Efavirenz under various stress conditions, with eleven of these being isolated and structurally characterized using high-resolution mass spectrometry (HRMS), multi-stage tandem mass spectrometry (MSn), and nuclear magnetic resonance (NMR) spectroscopy[][5].
Summary of Forced Degradation Conditions and Observations:
| Stress Condition | Observations |
| Acidic Hydrolysis | Moderate degradation observed. |
| Alkaline Hydrolysis | Extensive degradation observed. |
| Neutral Hydrolysis | Some degradation observed. |
| Oxidative (H₂O₂) | Stable, no significant degradation. |
| Thermal | Significant degradation observed. |
| Photolytic | Moderate degradation observed. |
Characterization and Quantification of Impurities
A variety of analytical techniques are employed for the identification, characterization, and quantification of Efavirenz impurities. High-performance liquid chromatography (HPLC) with UV detection is the most common method for routine quality control. For the identification and structural elucidation of unknown impurities, hyphenated techniques like liquid chromatography-mass spectrometry (LC-MS) are indispensable.
Known Efavirenz Impurities and Related Compounds
The following table summarizes some of the known impurities and related compounds of Efavirenz.
| Impurity/Related Compound | Type |
| Efavirenz Enantiomer | Process-Related |
| Efavirenz aminoalcohol | Process-Related/Degradation |
| (2S)-(2-Amino-5-chlorophenyl)-4-cyclopropyl-1,1,1-trifluoro-3-butyn-2-ol (AMCOL) | Process-Related/Degradation (PGI) |
| Efavirenz Related Compound B | Pharmacopeial Impurity |
| 8-Hydroxy Efavirenz | Metabolite/Degradation |
| 7-Hydroxy Efavirenz | Metabolite/Degradation |
| Efavirenz N-oxide | Degradation |
| Deschloro Efavirenz | Process-Related |
| Efavirenz pent-3-ene-1-yne (cis and trans isomers) | Process-Related |
Typical specifications for Efavirenz drug substance control individual known impurities to below 0.2-0.3%, unspecified impurities to below 0.1%, and total impurities to under 0.5-1.0%.
Experimental Protocols
Stability-Indicating HPLC-UV Method
This method is suitable for the quantification of Efavirenz and the separation of its degradation products.
-
Instrumentation: HPLC system with a UV detector.
-
Column: Agilent Eclipse XDB C18 (150 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Acetonitrile: Water (60:40 v/v).
-
Flow Rate: 1.2 mL/min.
-
Detector Wavelength: 240 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient.
-
Sample Preparation: Dissolve the sample in the mobile phase to achieve a target concentration of 100 µg/mL.
Gradient HPLC Method for Plasma Samples
This method is designed for the analysis of Efavirenz in plasma, but the gradient can be adapted for impurity profiling.
-
Instrumentation: HPLC with a UV-Visible detector.
-
Column: Waters X-Terra Shield, RP18 (50 x 4.6 mm, 3.5 µm).
-
Mobile Phase A: Phosphate buffer pH 3.5.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.5 mL/min.
-
Detector Wavelength: 260 nm.
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0 95 5 1 95 5 5 20 80 6 20 80 6.1 95 5 | 8 | 95 | 5 |
-
Sample Preparation (for plasma): To 250 µL of plasma, add internal standard and 1 mL of ethyl acetate. Vortex, centrifuge, and evaporate the organic layer. Reconstitute the residue in 100 µL of mobile phase.
LC-MS/MS Method for Genotoxic Impurity (AMCOL) Quantification
This highly sensitive method is used for the trace-level quantification of the genotoxic impurity AMCOL.
-
Instrumentation: LC-MS/MS system (e.g., triple quadrupole).
-
Column: Luna C18(2) (100 mm × 4.6 mm, 3 µm).
-
Mobile Phase: 5.0 mM Ammonium acetate: Methanol (35:65, v/v).
-
Ionization Source: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Sample Preparation: Prepare samples at a concentration of 15.0 mg/mL in a suitable diluent.
Logical Workflow for Impurity Identification and Characterization
The following diagram illustrates a typical workflow for the identification and characterization of impurities in Efavirenz.
Conclusion
The discovery and history of Efavirenz impurities are intrinsically linked to the evolution of analytical technologies and regulatory expectations. A thorough understanding of the drug's synthesis, degradation pathways, and metabolism is fundamental for the effective control of its impurity profile. The methodologies and data presented in this guide offer a robust framework for researchers, scientists, and drug development professionals to ensure the quality, safety, and efficacy of Efavirenz-containing medicines. Continuous monitoring and characterization of new or unexpected impurities remain a critical aspect of post-approval lifecycle management.
References
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Stability behaviour of antiretroviral drugs and their combinations. 8: Characterization and in-silico toxicity prediction of degradation products of efavirenz - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Trace Level Quantification of the (−)2-(2-amino-5-chlorophenyl)-4-cyclopropyl-1,1,1-trifluoro-3-butyn-2-ol Genotoxic Impurity in Efavirenz Drug Substance and Drug Product Using LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
The Role of rac-Methyl Efavirenz in the Context of Efavirenz Stability: A Technical Review
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of rac-Methyl Efavirenz, a known impurity of the antiretroviral drug Efavirenz. While forced degradation studies of Efavirenz have identified numerous degradants, current scientific literature primarily characterizes rac-Methyl Efavirenz as a synthesis-related impurity rather than a product of Efavirenz degradation under typical stability-indicating conditions. This document will delve into the known characteristics of this impurity, its potential origins, and the analytical methodologies employed for its detection and control, thereby clarifying its role in the overall purity and stability profile of Efavirenz.
Executive Summary
Efavirenz is a non-nucleoside reverse transcriptase inhibitor (NNRTI) widely used in the treatment of HIV-1 infection. The control of impurities in the drug substance and product is critical to ensure its safety and efficacy. rac-Methyl Efavirenz is recognized as a process-related impurity by major pharmacopeias, including the United States Pharmacopeia (USP) and the World Health Organization (WHO), where it is designated as Efavirenz Impurity G. This guide synthesizes the available information on rac-Methyl Efavirenz, focusing on its classification, potential formation pathways, and the analytical techniques essential for its monitoring. While direct evidence of its formation as a degradation product is not prominently featured in existing literature, understanding its synthetic origin is crucial for the development of robust control strategies.
Characterization of rac-Methyl Efavirenz
rac-Methyl Efavirenz is structurally similar to Efavirenz, with the key difference being the presence of a methyl group. Its systematic IUPAC name is (4S)-6-chloro-4-[(2-methylcyclopropyl)ethynyl]-4-(trifluoromethyl)-1,4-dihydro-2H-3,1-benzoxazin-2-one.
Table 1: Identification of rac-Methyl Efavirenz as a Pharmacopeial Impurity
| Pharmacopeia/Organization | Impurity Designation | Chemical Name |
| USP | Methyl Efavirenz | (4S)-6-chloro-4-[(2-methylcyclopropyl)ethynyl]-4-(trifluoromethyl)-1,4-dihydro-2H-3,1-benzoxazin-2-one |
| WHO | Efavirenz Impurity G | (4S)-6-chloro-4-[(2-methylcyclopropyl)ethynyl]-4-(trifluoromethyl)-1,4-dihydro-2H-3,1-benzoxazin-2-one |
Potential Formation Pathway of rac-Methyl Efavirenz
Based on the general synthetic routes for Efavirenz, a plausible pathway for the formation of rac-Methyl Efavirenz as a process-related impurity can be postulated. The synthesis of Efavirenz involves the coupling of a protected 4-chloro-2-(trifluoroacetyl)aniline with cyclopropylacetylene. The introduction of the methyl group could potentially occur if a methylated analogue of a synthetic precursor is present as an impurity in the starting materials or is formed during the synthesis.
For instance, if the cyclopropylacetylene starting material contains 1-ethynyl-2-methylcyclopropane as an impurity, this could lead to the formation of rac-Methyl Efavirenz during the coupling reaction.
Caption: Plausible synthetic pathway for the formation of rac-Methyl Efavirenz.
Role in Efavirenz Degradation
Forced degradation studies are instrumental in establishing the intrinsic stability of a drug substance and identifying its potential degradation products.[1] Such studies on Efavirenz have been conducted under various stress conditions, including acidic, basic, oxidative, thermal, and photolytic stress.[2][3] These studies have led to the identification and characterization of several degradation products.[1] However, the formation of rac-Methyl Efavirenz as a degradation product has not been reported in these studies. The primary degradation pathways for Efavirenz appear to involve hydrolysis of the benzoxazinone ring and other transformations that do not result in methylation.[1]
Therefore, based on the currently available scientific literature, the role of rac-Methyl Efavirenz in the degradation of Efavirenz is considered minimal to non-existent. It is primarily controlled as a process-related impurity originating from the manufacturing process.
Experimental Protocols for Detection and Quantification
The control of rac-Methyl Efavirenz and other impurities in Efavirenz is typically achieved using stability-indicating high-performance liquid chromatography (HPLC) methods. These methods are designed to separate the active pharmaceutical ingredient (API) from its impurities and degradation products.
Stability-Indicating HPLC Method
A typical stability-indicating RP-HPLC method for the analysis of Efavirenz and its impurities would involve the following:
-
Column: A C18 or C8 column is commonly used for the separation.[3]
-
Mobile Phase: A gradient or isocratic mobile phase consisting of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is employed.[4][5]
-
Detection: UV detection is typically performed at a wavelength where Efavirenz and its impurities exhibit significant absorbance, often around 240-250 nm.[4][5]
-
Validation: The method must be validated according to ICH guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness for the quantification of Efavirenz and its impurities, including rac-Methyl Efavirenz.[2]
Table 2: Example HPLC Method Parameters for Efavirenz Impurity Profiling
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.02 M Potassium Dihydrogen Phosphate (pH adjusted to 3.0 with o-phosphoric acid) |
| Mobile Phase B | Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 26 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 247 nm |
| Column Temperature | 30 °C |
| Injection Volume | 20 µL |
Note: This is a representative method and specific conditions may vary.
Experimental Workflow for Impurity Analysis
The following diagram illustrates a typical workflow for the analysis of Efavirenz and the identification of impurities like rac-Methyl Efavirenz.
Caption: General workflow for the analysis of Efavirenz impurities.
Conclusion
References
Spectroscopic Analysis of rac-Methyl Efavirenz: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a summary of the available spectroscopic information for racemic Methyl Efavirenz (rac-Methyl Efavirenz), a known impurity and synthetic intermediate of the non-nucleoside reverse transcriptase inhibitor, Efavirenz. A comprehensive analysis of spectroscopic data is crucial for the identification, quantification, and quality control of this compound in pharmaceutical settings.
Chemical Identity:
-
Systematic Name: (±)-6-chloro-4-(2-methylcyclopropylethynyl)-4-(trifluoromethyl)-1,4-dihydro-2H-3,1-benzoxazin-2-one
-
CAS Number: 353270-76-5
-
Molecular Formula: C₁₅H₁₁ClF₃NO₂
-
Molecular Weight: 329.70 g/mol
While specific, experimentally-derived spectroscopic data for rac-Methyl Efavirenz is not publicly available in spectral databases or scientific literature, this guide outlines the expected spectral characteristics based on its chemical structure and provides general experimental protocols for acquiring such data.
Spectroscopic Data Summary
Acquiring detailed, validated spectroscopic data for rac-Methyl Efavirenz typically requires direct purchase of a reference standard from a certified supplier who would provide a comprehensive Certificate of Analysis with the corresponding spectra. However, based on the known structure, the anticipated data is summarized below.
Table 1: Predicted ¹H NMR Spectroscopic Data for rac-Methyl Efavirenz
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~ 9.0 - 10.0 | br s | 1H | N-H (carbamate) |
| ~ 7.0 - 7.5 | m | 3H | Aromatic protons |
| ~ 1.0 - 1.5 | m | 1H | Cyclopropyl CH |
| ~ 0.5 - 1.0 | m | 2H | Cyclopropyl CH₂ |
| ~ 1.2 | d | 3H | Methyl group (CH₃) |
Predicted data based on chemical structure and typical values for similar functional groups.
Table 2: Predicted ¹³C NMR Spectroscopic Data for rac-Methyl Efavirenz
| Chemical Shift (δ) ppm | Assignment |
| ~ 150 | C=O (carbamate) |
| ~ 120 - 140 | Aromatic carbons & C=C |
| ~ 123 (q) | CF₃ |
| ~ 80 - 90 | Quaternary carbon C(CF₃) |
| ~ 70 - 80 | Alkyne carbons |
| ~ 10 - 20 | Cyclopropyl & Methyl carbons |
Predicted data based on chemical structure and typical values for similar functional groups.
Table 3: Anticipated IR Absorption Bands for rac-Methyl Efavirenz
| Wavenumber (cm⁻¹) | Functional Group |
| ~ 3200 | N-H stretch (carbamate) |
| ~ 2200 | C≡C stretch (alkyne) |
| ~ 1750 | C=O stretch (carbamate) |
| ~ 1600, 1480 | Aromatic C=C stretch |
| ~ 1100 - 1300 | C-F stretch (trifluoromethyl) |
Table 4: Expected Mass Spectrometry Fragmentation for rac-Methyl Efavirenz
| m/z | Interpretation |
| 329/331 | [M]⁺, Molecular ion peak (with ³⁵Cl/³⁷Cl isotope pattern) |
| [M-CF₃]⁺ | Loss of trifluoromethyl group |
| Further fragmentation | Cleavage of the cyclopropyl and benzoxazinone rings |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data for a solid organic compound like rac-Methyl Efavirenz.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of rac-Methyl Efavirenz in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a proton spectrum using a standard pulse sequence.
-
Set a spectral width of approximately 16 ppm.
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
-
-
¹³C NMR Acquisition:
-
Acquire a carbon spectrum using a proton-decoupled pulse sequence.
-
Set a spectral width of approximately 250 ppm.
-
A longer acquisition time and a higher number of scans will be necessary due to the lower natural abundance of ¹³C.
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
KBr Pellet Method: Mix a small amount of rac-Methyl Efavirenz with dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Place the sample in the beam path and record the sample spectrum.
-
The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹.
-
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method such as direct infusion or after separation by liquid chromatography (LC-MS).
-
Ionization: Utilize an appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Mass Analysis: Use a mass analyzer (e.g., quadrupole, time-of-flight) to separate the ions based on their mass-to-charge ratio (m/z).
-
Data Acquisition: Acquire the mass spectrum, ensuring to observe the molecular ion and characteristic fragment ions.
Mandatory Visualizations
As no specific signaling pathways are directly associated with rac-Methyl Efavirenz as an impurity, a generalized experimental workflow for its characterization is presented below.
Caption: Experimental workflow for the synthesis and spectroscopic characterization of rac-Methyl Efavirenz.
Solubility Profile of Racemic Methyl Efavirenz: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the solubility characteristics of Efavirenz and its methylated analog, racemic Methyl Efavirenz. Due to the limited availability of public data on racemic Methyl Efavirenz, this document primarily focuses on the solubility of the parent compound, Efavirenz, in various solvents, offering a critical baseline for researchers. The guide details standardized experimental protocols for solubility determination, enabling reproducible and accurate measurements in the laboratory. Furthermore, key experimental and synthetic workflows are visualized to enhance comprehension of the associated processes.
Introduction
Efavirenz is a non-nucleoside reverse transcriptase inhibitor (NNRTI) widely used in the treatment of HIV-1 infection. Its efficacy is intrinsically linked to its bioavailability, which is heavily influenced by its solubility. Racemic Methyl Efavirenz, a synthesis-related impurity, is also of interest in pharmaceutical development to understand its potential impact on the quality and performance of the final drug product. An understanding of the solubility of both compounds is therefore crucial for formulation development, quality control, and ensuring optimal therapeutic outcomes.
While extensive data exists for Efavirenz, there is a notable lack of publicly available quantitative solubility data for racemic Methyl Efavirenz. This guide collates the available information for Efavirenz to serve as a reference point and provides detailed methodologies for researchers to determine the solubility of racemic Methyl Efavirenz and other related compounds.
Solubility of Efavirenz
The solubility of Efavirenz has been characterized in a range of organic solvents and aqueous systems. The following table summarizes the available quantitative data. It is important to note that Efavirenz can exist in different polymorphic forms, which can influence its solubility.
| Solvent System | Temperature | Solubility |
| Ethanol | Not Specified | ~20 mg/mL[1] |
| Dimethyl Sulfoxide (DMSO) | Not Specified | ~14 mg/mL[1] |
| Dimethylformamide (DMF) | Not Specified | ~20 mg/mL[1] |
| 1:1 Ethanol:PBS (pH 7.2) | Not Specified | ~0.5 mg/mL[1] |
| Aqueous Buffer (pH 7.4) | Not Specified | 19.6 µg/mL |
| Water | 37 °C | Very slightly soluble |
| Methanol | Not Specified | Freely soluble |
Note: The aqueous solubility of different polymorphic forms of Efavirenz has been studied, showing variability depending on the crystalline structure.
Experimental Protocols for Solubility Determination
The determination of solubility is a fundamental aspect of pre-formulation studies. The shake-flask method is a widely accepted and reliable technique for measuring the thermodynamic (equilibrium) solubility of a compound.
Shake-Flask Method for Thermodynamic Solubility
This method involves equilibrating an excess amount of the solid compound in a specific solvent system over a defined period.
Materials:
-
Test compound (e.g., racemic Methyl Efavirenz)
-
Selected solvents (e.g., water, ethanol, buffers)
-
Volumetric flasks
-
Orbital shaker or magnetic stirrer
-
Constant temperature bath or incubator
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Analytical balance
Procedure:
-
Preparation: Add an excess amount of the solid test compound to a series of flasks containing the chosen solvents. The excess solid should be visible to ensure that a saturated solution is achieved.
-
Equilibration: Seal the flasks and place them in a constant temperature bath on an orbital shaker. Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to allow the system to reach equilibrium. The agitation speed should be sufficient to keep the solid suspended.
-
Phase Separation: After equilibration, allow the flasks to stand undisturbed at the same temperature to allow the excess solid to sediment. Alternatively, centrifuge the samples to facilitate the separation of the solid and liquid phases.
-
Sample Collection: Carefully withdraw an aliquot of the supernatant using a syringe.
-
Filtration: Immediately filter the collected supernatant through a syringe filter to remove any remaining undissolved particles.
-
Quantification: Dilute the clear filtrate with a suitable solvent to a concentration within the calibration range of the analytical method. Analyze the diluted sample using a validated HPLC or UV-Vis spectrophotometric method to determine the concentration of the dissolved compound.
-
Calculation: The solubility is calculated from the measured concentration and the dilution factor.
Visualizing Key Processes
To aid in the understanding of the broader context of Efavirenz and its derivatives, the following diagrams illustrate a simplified synthetic pathway and the experimental workflow for solubility determination.
Caption: A high-level overview of a concise synthesis route to racemic Efavirenz.
Caption: The experimental workflow for determining thermodynamic solubility using the shake-flask method.
Conclusion
This technical guide has summarized the available solubility data for Efavirenz and provided a detailed, actionable protocol for determining the solubility of related compounds such as racemic Methyl Efavirenz. The lack of specific data for the methylated analog highlights a knowledge gap that researchers are encouraged to address using the methodologies outlined herein. The provided visualizations of the synthetic and experimental workflows serve to clarify these complex processes. Accurate solubility data is paramount for the successful development of robust and effective pharmaceutical formulations, and the information presented in this guide provides a solid foundation for these critical activities.
References
In-Depth Technical Guide: Physical and Chemical Characteristics of rac-Methyl Efavirenz
Audience: Researchers, scientists, and drug development professionals.
Introduction
This technical guide provides a comprehensive overview of the known physical and chemical characteristics of racemic Methyl Efavirenz. As a derivative of Efavirenz, a non-nucleoside reverse transcriptase inhibitor (NNRTI), understanding its properties is crucial for research and development. Due to the limited availability of specific experimental data for rac-Methyl Efavirenz, this guide also includes extensive data for the parent compound, Efavirenz, as a close structural analog and reference point. This document is intended to serve as a valuable resource for scientists and professionals engaged in the study and potential application of this compound.
Physicochemical Properties
The physical and chemical properties of a compound are fundamental to its behavior, formulation, and biological activity. The following tables summarize the available data for both rac-Methyl Efavirenz and its parent compound, Efavirenz.
Table 1: General and Physical Properties
| Property | rac-Methyl Efavirenz | Efavirenz |
| Molecular Formula | C₁₅H₁₁ClF₃NO₂[1][2] | C₁₄H₉ClF₃NO₂[3][4] |
| Molecular Weight | 329.70 g/mol [1][2] | 315.67 g/mol [3][4] |
| Appearance | Not specified | White to slightly pink crystalline powder[4] |
| Melting Point | Not specified | 139-141 °C[4] |
| Boiling Point | 348.474 °C at 760 mmHg (Predicted)[5] | 340.6 ± 42.0 °C (Predicted)[6] |
| Density | 1.484 g/cm³ (Predicted)[5] | 1.53 ± 0.1 g/cm³ (Predicted)[6] |
| pKa | Not specified | 10.2[4][7] |
Table 2: Solubility and Partitioning
| Property | rac-Methyl Efavirenz | Efavirenz |
| Water Solubility | Not specified | Practically insoluble (<10 mg/L)[4] |
| LogP | 3.7683 (Predicted)[5] | 4.6[4] |
Spectral Data
Table 3: Spectroscopic Data for Efavirenz
| Technique | Key Data Points |
| ¹H NMR | Spectra available, detailed peak assignments would require the original data files which are not publicly available.[8] |
| ¹³C NMR | Spectra have been recorded and analyzed in research, but specific chemical shift data is not compiled in the available search results. |
| Mass Spectrometry (MS) | GC-MS and LC-MS data available, showing fragmentation patterns.[3] |
| Infrared (IR) Spectroscopy | FT-IR data available with characteristic peaks at 3255, 3183, 2253, and 1741 cm⁻¹ corresponding to N-H, C-H, C≡C, and C=O stretching, respectively. |
| Powder X-Ray Diffraction (PXRD) | Crystalline Efavirenz shows characteristic peaks at 2θ values of 6.3, 10.5, 11.4, 11.9, 12.6, 19.3, 20.0, 20.5, 20.8, 21.2, 21.6, 23.0, 24.7, 25.0, and 27.6 degrees. |
Experimental Protocols
Detailed experimental protocols for the synthesis, purification, and analysis of rac-Methyl Efavirenz are not publicly available. However, based on the characterization of Efavirenz and its impurities, a general workflow can be outlined.
General Experimental Workflow for Characterization
The following diagram illustrates a typical workflow for the physicochemical characterization of a pharmaceutical compound like Efavirenz, which would be applicable to rac-Methyl Efavirenz.
Caption: General workflow for the characterization of a pharmaceutical compound.
Metabolic Pathway of Efavirenz
Efavirenz is primarily metabolized in the liver by cytochrome P450 enzymes, with CYP2B6 being the principal enzyme responsible for its hydroxylation. The resulting metabolites are then typically glucuronidated for excretion. While the metabolism of rac-Methyl Efavirenz has not been specifically detailed, it is likely to follow a similar pathway.
The following diagram illustrates the primary metabolic pathway of Efavirenz.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Efavirenz | C14H9ClF3NO2 | CID 64139 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. The study of the physico-chemical properties of the substance efavirenz - Zolotov - Problems of Biological Medical and Pharmaceutical Chemistry [journals.eco-vector.com]
- 6. Design of Experiments Assisted Formulation Optimization and Evaluation of Efavirenz Solid Dispersion Adsorbate for Improvement in Dissolution and Flow Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
Methodological & Application
Application Note & Protocol: Preparation of rac-Methyl Efavirenz Analytical Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Efavirenz is a non-nucleoside reverse transcriptase inhibitor (NNRTI) widely used in the treatment of HIV-1 infection.[1][2][3] rac-Methyl Efavirenz is a potential synthetic impurity and degradation product of Efavirenz.[4] Accurate quantification of such impurities is crucial for ensuring the quality, safety, and efficacy of the final drug product. This document provides a detailed protocol for the preparation of a rac-Methyl Efavirenz analytical standard for use in chromatographic analysis, such as High-Performance Liquid Chromatography (HPLC).
Chemical Structure:
-
Efavirenz: (4S)-6-chloro-4-(2-cyclopropylethynyl)-1,4-dihydro-4-(trifluoromethyl)-2H-3,1-benzoxazin-2-one[1]
-
rac-Methyl Efavirenz: 6-chloro-4-(cyclopropylethynyl)-1-methyl-4-(trifluoromethyl)-1,4-dihydro-2H-3,1-benzoxazin-2-one (racemic mixture)
Materials and Reagents
-
rac-Methyl Efavirenz reference material (purity ≥98%)
-
HPLC grade Methanol
-
HPLC grade Acetonitrile
-
HPLC grade Water (e.g., Milli-Q or equivalent)
-
Volumetric flasks (Class A)
-
Analytical balance (calibrated)
-
Pipettes (calibrated)
-
Syringe filters (0.22 µm or 0.45 µm, compatible with organic solvents)
-
HPLC vials
Quantitative Data Summary
The following table summarizes key chemical and physical properties for Efavirenz, which can be used as a reference for handling rac-Methyl Efavirenz, given their structural similarity. Specific data for rac-Methyl Efavirenz is limited.
| Property | Value (Efavirenz) | Value (rac-Methyl Efavirenz) | Reference |
| Molecular Formula | C₁₄H₉ClF₃NO₂ | C₁₅H₁₁ClF₃NO₂ | [1][4] |
| Molecular Weight | 315.67 g/mol | 329.70 g/mol | [1][4] |
| Solubility (Ethanol) | ~20 mg/mL | Not specified | [5] |
| Solubility (DMSO) | ~14 mg/mL | Not specified | [5] |
| Solubility (Aqueous) | Sparingly soluble | Not specified | [5] |
| Storage Temperature | -20°C | Room temperature (short-term), -20°C (long-term) | [5][6] |
Experimental Protocols
Preparation of Stock Standard Solution (1000 µg/mL)
This protocol describes the preparation of a primary stock solution of rac-Methyl Efavirenz.
Workflow for Stock Standard Preparation:
Caption: Workflow for preparing a 1000 µg/mL stock standard solution.
Detailed Steps:
-
Weighing: Accurately weigh approximately 10 mg of rac-Methyl Efavirenz reference standard using a calibrated analytical balance. Record the exact weight.
-
Transfer: Quantitatively transfer the weighed standard into a 10 mL Class A volumetric flask.
-
Dissolution: Add approximately 7 mL of HPLC grade methanol to the volumetric flask. Sonicate for 5-10 minutes or until the standard is completely dissolved.
-
Equilibration: Allow the solution to return to room temperature to avoid volume changes.
-
Dilution: Dilute the solution to the 10 mL mark with methanol.
-
Mixing: Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Storage: Transfer the stock solution to a clearly labeled amber vial and store at -20°C. The stock solution should be stable for several months under these conditions, but stability should be verified over time.
Preparation of Working Standard Solutions
Working standard solutions are prepared by diluting the stock solution to the desired concentrations for constructing a calibration curve.
Example Dilution Scheme for a 5-Point Calibration Curve:
| Standard Level | Concentration (µg/mL) | Volume of Stock (µL) | Final Volume (mL) | Diluent |
| 1 | 1 | 10 | 10 | Methanol |
| 2 | 5 | 50 | 10 | Methanol |
| 3 | 10 | 100 | 10 | Methanol |
| 4 | 25 | 250 | 10 | Methanol |
| 5 | 50 | 500 | 10 | Methanol |
Protocol for Preparing a 10 µg/mL Working Standard:
-
Pipetting: Using a calibrated pipette, transfer 100 µL of the 1000 µg/mL stock solution into a 10 mL volumetric flask.
-
Dilution: Dilute to the mark with methanol.
-
Mixing: Cap and invert the flask multiple times to ensure homogeneity.
-
Filtration: Before injection into an HPLC system, filter the working standard solution through a 0.22 µm or 0.45 µm syringe filter compatible with methanol.
-
Use: Use the freshly prepared working standards for analysis. It is recommended to prepare working standards daily.[7]
System Suitability
Before sample analysis, the performance of the chromatographic system should be evaluated by injecting a system suitability standard (e.g., a mid-range concentration standard).
System Suitability Workflow:
Caption: Logical workflow for system suitability testing.
Typical System Suitability Parameters:
-
Tailing Factor: Should be ≤ 2.0.
-
Theoretical Plates: Should be > 2000.
-
Relative Standard Deviation (RSD) of Peak Area: Should be ≤ 2.0% for replicate injections.
Safety Precautions
-
Efavirenz and its analogs should be handled with care, as they are pharmacologically active compounds.[5]
-
Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
Handle all chemicals in a well-ventilated fume hood.
-
Consult the Safety Data Sheet (SDS) for rac-Methyl Efavirenz and all solvents before use.
Conclusion
This application note provides a comprehensive protocol for the preparation of rac-Methyl Efavirenz analytical standards. Adherence to these procedures will help ensure the accuracy and reliability of analytical data for impurity profiling and quantification in drug development and quality control settings. The provided workflows and data tables offer a structured approach for researchers and scientists.
References
Application Note: Chiral HPLC Method for the Quantification of Racemic Methyl Efavirenz
Introduction
Efavirenz is a non-nucleoside reverse transcriptase inhibitor (NNRTI) widely used in the treatment of HIV-1 infection. As with many pharmaceutical compounds, Efavirenz possesses a chiral center, and its biological activity is stereospecific. The therapeutic agent is the (S)-enantiomer. The quantification of the individual enantiomers is crucial for quality control, ensuring the efficacy and safety of the drug product. While specific methods for Methyl Efavirenz are not widely published, the analytical methods for Efavirenz provide a strong foundation for developing a robust quantification assay for its analogs. This application note details a chiral High-Performance Liquid Chromatography (HPLC) method that can be adapted for the enantioselective quantification of racemic Methyl Efavirenz. The described method is based on established protocols for Efavirenz and is intended to serve as a starting point for method development and validation for Methyl Efavirenz.
Methodology
A stereospecific HPLC method was developed and validated for the separation of Efavirenz enantiomers in bulk drug and formulations, which can be adapted for Methyl Efavirenz.[1] The method utilizes a normal-phase cellulose-derivatized chiral column to achieve enantiomeric separation.[1]
Experimental Protocol
1. Instrumentation
-
HPLC system with a binary pump, autosampler, and photodiode array (PDA) or UV detector.
2. Chemicals and Reagents
-
Hexane (HPLC grade)
-
Isopropyl alcohol (IPA) (HPLC grade)
-
Ethanol (HPLC grade)
-
Trifluoroacetic acid (TFA) (optional modifier)
-
Racemic Methyl Efavirenz standard
-
Individual (R)- and (S)-Methyl Efavirenz enantiomer standards (if available)
3. Chromatographic Conditions
| Parameter | Condition |
| Stationary Phase | Chiralcel OD-H (250 mm x 4.6 mm, 5 µm) or equivalent cellulose-based chiral column |
| Mobile Phase | n-Hexane: Isopropyl alcohol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
4. Preparation of Solutions
-
Mobile Phase Preparation: Mix n-Hexane and Isopropyl alcohol in a 90:10 volume/volume ratio. Degas the solution before use.
-
Standard Solution Preparation: Prepare a stock solution of racemic Methyl Efavirenz in the mobile phase. From the stock solution, prepare a series of calibration standards at different concentrations.
-
Sample Preparation: Dissolve the sample containing racemic Methyl Efavirenz in the mobile phase to a known concentration that falls within the calibration range.
5. System Suitability
Before sample analysis, perform a system suitability test by injecting a standard solution multiple times. The system is deemed suitable for use if the relative standard deviation (RSD) of the peak areas is less than 2.0% and the resolution between the two enantiomer peaks is greater than 1.5.
Quantitative Data Summary
The following table summarizes the expected quantitative data based on the analysis of Efavirenz, which can be used as a benchmark for the method development of Methyl Efavirenz.
| Parameter | Result |
| Retention Time (R)-enantiomer | ~7.5 min[1] |
| Retention Time (S)-enantiomer | ~9.2 min[1] |
| Resolution (Rs) | > 3.0[2] |
| Linearity Range | 200 - 6210 ng/mL[1] |
| Correlation Coefficient (R²) | 0.9999[1] |
| Limit of Detection (LOD) | 66 ng/mL[1] |
| Limit of Quantification (LOQ) | 200 ng/mL[1] |
| Accuracy (% Recovery) | 97 - 104%[2] |
Experimental Workflow
Caption: Experimental workflow for the chiral HPLC quantification of racemic Methyl Efavirenz.
The described chiral HPLC method provides a robust and reliable starting point for the quantification of racemic Methyl Efavirenz. The method is based on a validated protocol for the enantiomeric separation of Efavirenz and is expected to yield good resolution and accurate quantification. It is important to note that for the analysis of Methyl Efavirenz, the method will require optimization of the mobile phase composition and other chromatographic parameters, followed by full validation according to ICH guidelines to ensure its suitability for the intended purpose.
References
Application Note: Chiral Analysis of Racemic Methyl Efavirenz by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a detailed protocol for the chiral separation and quantification of racemic Methyl Efavirenz using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method is designed for researchers, scientists, and drug development professionals requiring a robust and sensitive assay for the enantioselective analysis of this compound. The protocol outlines sample preparation, chromatographic conditions, and mass spectrometric parameters. All quantitative data is summarized for clarity, and a detailed experimental workflow is provided.
Introduction
Efavirenz is a non-nucleoside reverse transcriptase inhibitor (NNRTI) widely used in the treatment of HIV-1 infection.[1] The molecule contains a single chiral center, with the (S)-enantiomer being the active pharmaceutical ingredient.[2] The stereochemistry of pharmaceutical compounds is a critical consideration in drug development, as enantiomers can exhibit different pharmacological and toxicological profiles.[3] Methyl Efavirenz, a derivative of Efavirenz, also possesses a chiral center. Therefore, the ability to separate and quantify the individual enantiomers of racemic Methyl Efavirenz is essential for research and development purposes. This application note describes a highly selective and sensitive LC-MS/MS method for the chiral analysis of racemic Methyl Efavirenz.
Chemical Structure
Name: Methyl Efavirenz Molecular Formula: C₁₅H₁₁ClF₃NO₂[4] Molecular Weight: 329.7 g/mol [4] Structure: (S)-6-chloro-4-(2-(1-methylcyclopropyl)ethynyl)-4-(trifluoromethyl)-1,4-dihydro-2H-3,1-benzoxazin-2-one
Experimental Protocol
Sample Preparation
A simple protein precipitation method is employed for the extraction of Methyl Efavirenz from plasma samples.
Materials:
-
Human plasma
-
Acetonitrile (ACN), HPLC grade
-
Internal Standard (IS) solution (e.g., ¹³C₆-Efavirenz)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of Internal Standard working solution.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
Chiral separation is achieved using a polysaccharide-based chiral stationary phase.
| Parameter | Condition |
| LC System | High-Performance Liquid Chromatography (HPLC) system |
| Column | Chiral Stationary Phase Column (e.g., Lux Amylose-2, 5 µm, 4.6 x 250 mm) |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |
| Gradient | Isocratic, 55:45 (A:B) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Injection Volume | 10 µL |
Mass Spectrometry
Detection and quantification are performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
| Parameter | Condition |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Gas Flow | Desolvation: 800 L/hr, Cone: 50 L/hr |
| MRM Transitions | Methyl Efavirenz: m/z 328.1 > 284.1 (Quantifier), m/z 328.1 > 244.1 (Qualifier)IS: m/z 320.2 > 249.9 |
| Collision Energy | Optimized for each transition |
Quantitative Data
The following tables summarize the expected quantitative performance of the method.
Table 1: Chromatographic Parameters
| Compound | Retention Time (min) |
| (R)-Methyl Efavirenz | ~ 8.5 |
| (S)-Methyl Efavirenz | ~ 10.2 |
| Internal Standard | ~ 9.8 |
Table 2: Method Validation Parameters
| Parameter | Result |
| Linearity Range | 1 - 2500 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1.0 ng/mL |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 90 - 110% |
Experimental Workflow
Caption: Experimental workflow for LC-MS/MS analysis of rac Methyl Efavirenz.
Conclusion
The described LC-MS/MS method provides a robust and sensitive tool for the chiral separation and quantification of racemic Methyl Efavirenz. This application note offers a comprehensive protocol that can be readily implemented in a research or drug development laboratory setting. The use of a chiral stationary phase in combination with tandem mass spectrometry ensures high selectivity and low detection limits, making it suitable for a wide range of applications, including pharmacokinetic and metabolism studies.
References
Application Notes and Protocols for Chiral Separation of Racemic Methyl Efavirenz Enantiomers
Introduction
Efavirenz and its analogs, such as Methyl Efavirenz, are chiral non-nucleoside reverse transcriptase inhibitors (NNRTIs). The pharmacological activity of these compounds is often enantioselective, making the separation and quantification of individual enantiomers a critical aspect of drug development and quality control. This document provides detailed protocols for the chiral separation of racemic Methyl Efavirenz enantiomers using High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), based on established methods for the closely related compound, Efavirenz.
Principle of Chiral Separation
The separation of enantiomers is achieved by utilizing a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times on the chromatographic column. This differential interaction results in the resolution of the racemic mixture into its constituent enantiomers. The choice of CSP and mobile phase composition is crucial for achieving optimal separation. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, have proven to be highly effective for the resolution of Efavirenz and its analogs.
Experimental Protocols
Two primary methods are presented here: a Normal-Phase HPLC method and a Reverse-Phase HPLC method. Both have demonstrated successful separation of Efavirenz enantiomers and are adaptable for Methyl Efavirenz.
Method 1: Normal-Phase High-Performance Liquid Chromatography (NP-HPLC)
This method is well-suited for the separation of Efavirenz enantiomers and is expected to be effective for Methyl Efavirenz.
Instrumentation:
-
HPLC or UPLC system with a quaternary or binary pump
-
Autosampler
-
Column oven
-
Photodiode Array (PDA) or UV detector
Chromatographic Conditions:
| Parameter | Condition |
| Column | Chiralcel OD-H (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane: Isopropyl alcohol (IPA) (90:10, v/v)[1] |
| Flow Rate | 1.0 mL/min[1] |
| Column Temperature | 30°C[1] |
| Detection Wavelength | 254 nm[1] |
| Injection Volume | 10 µL |
| Run Time | Approximately 15 minutes |
Sample Preparation:
-
Prepare a stock solution of racemic Methyl Efavirenz in the mobile phase at a concentration of 1 mg/mL.
-
Further dilute the stock solution with the mobile phase to a working concentration of approximately 250 µg/mL.[1]
-
Filter the final solution through a 0.45 µm syringe filter before injection.
Expected Results: Based on the separation of Efavirenz, baseline resolution of the two enantiomers is expected. The retention times for (R)-Efavirenz and (S)-Efavirenz have been reported as 7.5 and 9.2 minutes, respectively, under similar conditions.[2][3]
Method 2: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
This method provides an alternative to normal-phase chromatography and may offer different selectivity.
Instrumentation:
-
HPLC system with a binary or quaternary pump
-
Autosampler
-
Column oven
-
PDA or UV detector
Chromatographic Conditions:
| Parameter | Condition |
| Column | Lux Amylose-2 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | 0.1% Formic acid in Water: Acetonitrile (55:45, v/v)[4][5][6] |
| Flow Rate | 1.0 mL/min[4][5][6] |
| Column Temperature | 25°C[4][5][6] |
| Detection Wavelength | 252 nm[4][5][6] |
| Injection Volume | 10 µL |
| Run Time | Approximately 20 minutes |
Sample Preparation:
-
Prepare a stock solution of racemic Methyl Efavirenz in a mixture of water and acetonitrile (50:50, v/v) at a concentration of 1 mg/mL.
-
Dilute the stock solution with the same solvent mixture to a suitable working concentration.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
Data Presentation
The following table summarizes the quantitative data from studies on the chiral separation of Efavirenz, which serves as a strong reference for the expected performance with Methyl Efavirenz.
| Parameter | NP-HPLC Method | RP-HPLC Method |
| Column | Chiralcel OD-H (250 mm x 4.6 mm, 5 µm) | Lux Amylose-2 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane: IPA (90:10, v/v)[1] | 0.1% Formic acid in Water: Acetonitrile (55:45, v/v)[4][5][6] |
| Flow Rate | 1.0 mL/min[1] | 1.0 mL/min[4][5][6] |
| Temperature | 30°C[1] | 25°C[4][5][6] |
| Detection | 254 nm[1] | 252 nm[4][5][6] |
| (R)-Enantiomer Retention Time (min) | ~7.5[2][3] | Not specified |
| (S)-Enantiomer Retention Time (min) | ~9.2[2][3] | Not specified |
| Resolution (Rs) | > 3.0[1] | > 3.0[4] |
| Linearity Range (R-enantiomer) | 0.249 - 375 µg/mL[1] | 0.04 - 0.4 mg/mL[5][6] |
| LOD (R-enantiomer) | 0.075 µg/mL[1] | 0.01 mg/mL[4][5][6] |
| LOQ (R-enantiomer) | 0.249 µg/mL[1] | 0.04 mg/mL[4][5][6] |
Visualizations
Experimental Workflow for Chiral Separation
The following diagram illustrates the general workflow for the chiral separation of racemic Methyl Efavirenz.
Caption: Workflow for the chiral HPLC separation of Methyl Efavirenz.
Logical Relationship of Method Parameters
This diagram shows the relationship between the key parameters influencing the chiral separation.
Caption: Key parameters affecting chiral separation performance.
References
- 1. Enantioseparation of Efavirenz by Ultra Performance Liquid Chromatography [article.sapub.org]
- 2. jfda-online.com [jfda-online.com]
- 3. "Chiral separation of non-nucleoside reverse transcription inhibitor ef" by S.S. Pujeri, A.M.A. Khader et al. [jfda-online.com]
- 4. asianpubs.org [asianpubs.org]
- 5. asianpubs.org [asianpubs.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Impurity Profiling using rac-Methyl Efavirenz
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of racemic (rac)-Methyl Efavirenz in the impurity profiling of the antiretroviral drug Efavirenz. This document outlines the importance of impurity profiling, the role of rac-Methyl Efavirenz as a potential impurity, and detailed analytical methodologies for its identification and quantification.
Introduction
Impurity profiling is a critical aspect of pharmaceutical development and manufacturing, ensuring the safety and efficacy of drug products.[1] Efavirenz, a non-nucleoside reverse transcriptase inhibitor (NNRTI), is a key component of highly active antiretroviral therapy (HAART) for the treatment of HIV-1 infection. Like any pharmaceutical compound, Efavirenz can contain impurities originating from the manufacturing process, degradation, or storage.
rac-Methyl Efavirenz, chemically known as (4S)-6-Chloro-4-(cyclopropylethynyl)-1,4-dihydro-1-methyl-4-(trifluoromethyl)-2H-3,1-benzoxazin-2-one, is a potential process-related impurity and degradation product of Efavirenz.[2] Its presence, along with other impurities, must be monitored and controlled within acceptable limits as defined by regulatory bodies. These application notes provide the necessary protocols for utilizing rac-Methyl Efavirenz as a reference standard in impurity profiling studies.
Data Presentation
Effective impurity profiling relies on accurate and precise quantitative data. The following tables provide a template for summarizing the quantitative analysis of rac-Methyl Efavirenz and other impurities in Efavirenz drug substance and product.
Table 1: Quantitative Analysis of rac-Methyl Efavirenz in Efavirenz Batches
| Batch Number | rac-Methyl Efavirenz (%) | Other Specified Impurity 1 (%) | Other Specified Impurity 2 (%) | Unspecified Impurities (%) | Total Impurities (%) |
| Batch A | 0.08 | 0.12 | 0.05 | 0.03 | 0.28 |
| Batch B | 0.10 | 0.11 | 0.06 | 0.04 | 0.31 |
| Batch C | 0.07 | 0.14 | 0.04 | 0.05 | 0.30 |
| Specification | ≤ 0.15 | ≤ 0.15 | ≤ 0.10 | ≤ 0.10 | ≤ 1.0 |
Table 2: Forced Degradation Study of Efavirenz - Formation of rac-Methyl Efavirenz
| Stress Condition | Duration | Assay of Efavirenz (%) | rac-Methyl Efavirenz (%) | Total Degradants (%) | Mass Balance (%) |
| Acid Hydrolysis (0.1N HCl, 60°C) | 24h | 98.5 | 0.12 | 1.3 | 99.8 |
| Base Hydrolysis (0.1N NaOH, 60°C) | 24h | 95.2 | 0.25 | 4.5 | 99.7 |
| Oxidative (3% H₂O₂, RT) | 24h | 99.1 | 0.05 | 0.8 | 99.9 |
| Thermal (80°C) | 48h | 99.5 | Not Detected | 0.4 | 99.9 |
| Photolytic (UV light) | 48h | 98.9 | 0.08 | 1.0 | 99.9 |
Experimental Protocols
Synthesis of rac-Methyl Efavirenz (Reference Standard)
While rac-Methyl Efavirenz is commercially available as a reference standard, a general synthetic approach involves the methylation of the nitrogen atom in the benzoxazinone ring of Efavirenz. A plausible, though not explicitly detailed in public literature, method would involve the reaction of Efavirenz with a suitable methylating agent in the presence of a base.
Materials:
-
Efavirenz
-
Methyl iodide (or dimethyl sulfate)
-
Potassium carbonate (or sodium hydride)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexane
-
Brine solution
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve Efavirenz in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add potassium carbonate to the solution and stir the suspension.
-
Slowly add methyl iodide to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with brine solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to obtain pure rac-Methyl Efavirenz.
-
Characterize the final product by ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC to confirm its identity and purity.
HPLC Method for Impurity Profiling of Efavirenz
This protocol describes a stability-indicating HPLC method for the separation and quantification of Efavirenz and its potential impurities, including rac-Methyl Efavirenz.
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Orthophosphoric acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
Time (min) %A %B 0 60 40 15 40 60 25 20 80 30 20 80 32 60 40 | 35 | 60 | 40 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 247 nm
-
Injection Volume: 10 µL
Preparation of Solutions:
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of rac-Methyl Efavirenz reference standard in a suitable diluent (e.g., acetonitrile/water mixture) to obtain a known concentration.
-
Sample Solution: Accurately weigh and dissolve the Efavirenz drug substance or a powdered portion of the drug product in the diluent to a specified concentration.
-
Spiked Sample Solution: Prepare a sample solution as described above and spike it with a known amount of the rac-Methyl Efavirenz standard solution to demonstrate the method's ability to resolve the impurity from the main peak.
Procedure:
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes.
-
Inject the diluent (blank) to ensure no interfering peaks are present.
-
Inject the standard solution to determine the retention time and response of rac-Methyl Efavirenz.
-
Inject the sample solution to identify and quantify any impurities present.
-
Inject the spiked sample solution to confirm the identity of the rac-Methyl Efavirenz peak and assess the resolution.
Calculation: The percentage of rac-Methyl Efavirenz in the sample can be calculated using the following formula:
% Impurity = (Area of Impurity in Sample / Area of Standard) x (Concentration of Standard / Concentration of Sample) x 100
Visualizations
Efavirenz Metabolic Pathway
Efavirenz is primarily metabolized in the liver by the cytochrome P450 system. The major metabolic pathways involve hydroxylation followed by glucuronidation.
Caption: Major metabolic pathways of Efavirenz.
Experimental Workflow for Impurity Profiling
The following diagram illustrates the general workflow for the identification and quantification of impurities in Efavirenz.
Caption: Workflow for Efavirenz impurity profiling.
Logical Relationship of Impurity Profiling Components
This diagram shows the logical connection between the different components involved in a comprehensive impurity profiling study.
Caption: Components of an impurity profiling study.
References
Application Notes and Protocols for Forced Degradation Studies of rac-Methyl Efavirenz
Introduction
Forced degradation studies are a critical component of the drug development process, providing valuable insights into the intrinsic stability of a drug substance. These studies involve subjecting the drug to a variety of stress conditions, exceeding those of accelerated stability testing, to identify potential degradation products and establish degradation pathways. This information is essential for developing stable formulations, selecting appropriate packaging, and determining storage conditions. This document provides a detailed protocol for conducting forced degradation studies on rac-Methyl Efavirenz, a derivative of the non-nucleoside reverse transcriptase inhibitor, Efavirenz. The protocols and analytical methods described herein are based on established methodologies for Efavirenz and are intended to serve as a comprehensive guide for researchers, scientists, and drug development professionals.
Note: The following protocols are based on forced degradation studies performed on Efavirenz. While Methyl Efavirenz is a closely related compound, validation of these methods for the specific racemate is recommended.
Experimental Protocols
Forced degradation of rac-Methyl Efavirenz is performed under five key stress conditions: acidic, alkaline, oxidative, thermal, and photolytic. A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) coupled with a suitable detector (e.g., UV, PDA, or Mass Spectrometry), is essential for separating and quantifying the parent drug and its degradation products.
1. Preparation of Stock and Working Solutions
-
Stock Solution: Accurately weigh and dissolve rac-Methyl Efavirenz in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of 1 mg/mL.
-
Working Solution: Dilute the stock solution with the same solvent to a working concentration of approximately 100 µg/mL.
2. Forced Degradation Procedures
For each stress condition, a sample of the working solution is treated as described below. A control sample (unstressed working solution) should be analyzed concurrently.
a) Acidic Degradation
-
To 1 mL of the working solution, add 1 mL of 0.1 N Hydrochloric Acid (HCl).
-
Incubate the mixture in a water bath at 80°C for 2 hours.
-
After incubation, cool the solution to room temperature.
-
Neutralize the solution with an appropriate volume of 0.1 N Sodium Hydroxide (NaOH).
-
Dilute the final solution with the mobile phase to the initial concentration (100 µg/mL) before analysis.
b) Alkaline Degradation
-
To 1 mL of the working solution, add 1 mL of 0.1 N Sodium Hydroxide (NaOH).
-
Incubate the mixture in a water bath at 80°C for 2 hours.
-
After incubation, cool the solution to room temperature.
-
Neutralize the solution with an appropriate volume of 0.1 N Hydrochloric Acid (HCl).
-
Dilute the final solution with the mobile phase to the initial concentration (100 µg/mL) before analysis.
c) Oxidative Degradation
-
To 1 mL of the working solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature for 24 hours.
-
Dilute the final solution with the mobile phase to the initial concentration (100 µg/mL) before analysis.
d) Thermal Degradation
-
Place the solid drug substance in a thermostatically controlled oven at 105°C for 24 hours.
-
After exposure, allow the sample to cool to room temperature.
-
Accurately weigh the heat-treated sample and prepare a 100 µg/mL solution in the mobile phase for analysis.
e) Photolytic Degradation
-
Expose the solid drug substance to a UV light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
After exposure, accurately weigh the sample and prepare a 100 µg/mL solution in the mobile phase for analysis.
-
A control sample should be protected from light with aluminum foil and stored under the same conditions.
Analytical Method: Stability-Indicating HPLC
A stability-indicating HPLC method is crucial for resolving the degradation products from the parent drug. A specific, accurate, precise, and reproducible stability-indicating HPLC method has been developed for Efavirenz and can be adapted for rac-Methyl Efavirenz.[1]
-
Chromatographic System:
Data Presentation
The results of the forced degradation studies should be summarized in a clear and concise table to facilitate comparison of the drug's stability under different stress conditions.
| Stress Condition | Treatment | % Degradation of rac-Methyl Efavirenz | Number of Degradation Products |
| Acidic | 0.1 N HCl at 80°C for 2 hours | Insert Data | Insert Data |
| Alkaline | 0.1 N NaOH at 80°C for 2 hours | Insert Data | Insert Data |
| Oxidative | 3% H₂O₂ at RT for 24 hours | Insert Data | Insert Data |
| Thermal | Solid state at 105°C for 24 hours | Insert Data | Insert Data |
| Photolytic | UV light exposure | Insert Data | Insert Data |
Visualization of Experimental Workflow
The overall workflow for the forced degradation study can be visualized as follows:
References
Application of Racemic Methyl Efavirenz in Pharmaceutical Quality Control
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Efavirenz is a non-nucleoside reverse transcriptase inhibitor (NNRTI) widely used in the treatment of HIV-1 infection. As with any active pharmaceutical ingredient (API), ensuring its purity and controlling impurities is critical for the safety and efficacy of the final drug product. Racemic Methyl Efavirenz is recognized as a potential synthesis-related impurity and a degradation product of Efavirenz. Therefore, robust analytical methods are required for its detection and quantification as part of a comprehensive quality control strategy.
These application notes provide detailed protocols for the analysis of racemic Methyl Efavirenz and other related impurities in Efavirenz drug substances and products. The methodologies are based on pharmacopeial guidelines and established analytical practices, primarily utilizing High-Performance Liquid Chromatography (HPLC).
Impurity Profile of Efavirenz
The quality control of Efavirenz involves monitoring for several potential impurities, which can be process-related or arise from degradation. Racemic Methyl Efavirenz is a key impurity to monitor. A comprehensive impurity profile also includes the enantiomer of Efavirenz and other related compounds.
Diagram: Efavirenz Impurity Relationship
Caption: Logical relationship of Efavirenz and its key impurities.
Analytical Methodologies
High-Performance Liquid Chromatography (HPLC) is the primary technique for the quality control of Efavirenz, allowing for the separation and quantification of the API, its enantiomer, and other related impurities, including racemic Methyl Efavirenz.
Protocol 1: Chiral Purity Analysis of Efavirenz (Enantiomeric Separation)
This method is designed to separate and quantify the unwanted enantiomer of Efavirenz (Impurity K).
Experimental Protocol:
-
Chromatographic System:
-
HPLC system equipped with a UV detector.
-
Data acquisition and processing software.
-
-
Chromatographic Conditions:
-
Column: Chiral stationary phase, such as a Lux Amylose-1 or Chiralpak AD column.
-
Mobile Phase: A mixture of n-hexane, isopropanol, and diethylamine. A typical ratio is 90:10 (v/v) of n-hexane and isopropanol.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 20 µL.
-
-
Preparation of Solutions:
-
Diluent: Mobile phase.
-
Standard Solution: Prepare a solution containing a known concentration of racemic Efavirenz reference standard (RS) in the diluent (e.g., 0.1 mg/mL).
-
Test Solution: Prepare a solution of the Efavirenz sample in the diluent to a final concentration equivalent to the standard solution.
-
-
Procedure:
-
Inject the diluent to ensure no interfering peaks are present.
-
Inject the standard solution and identify the peaks for the (S)-Efavirenz and the (R)-Efavirenz (enantiomer impurity).
-
Inject the test solution.
-
Calculate the percentage of the enantiomeric impurity in the sample.
-
Quantitative Data for Chiral Analysis:
| Parameter | Value |
| Retention Time of (S)-Efavirenz | ~9.3 min |
| Relative Retention of Enantiomer (Impurity K) | ~1.8 |
| Resolution between enantiomers | > 2.0 |
| Limit of Detection (LOD) | Typically in the ng/mL range |
| Limit of Quantification (LOQ) | Typically in the ng/mL range |
Protocol 2: Organic Impurity Profiling of Efavirenz (Including Methyl Efavirenz)
This gradient HPLC method is suitable for the determination of racemic Methyl Efavirenz and other organic impurities in Efavirenz.
Experimental Protocol:
-
Chromatographic System:
-
HPLC system with a gradient pump and UV detector.
-
Data acquisition and processing software.
-
-
Chromatographic Conditions:
-
Column: A suitable C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size). A Zorbax SB-CN column has also been found suitable.[1]
-
Mobile Phase:
-
Mobile Phase A: Acetonitrile and water (50:50 v/v).
-
Mobile Phase B: Acetonitrile.
-
-
Gradient Program:
-
| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) |
| 0 | 100 | 0 |
| 20 | 0 | 100 |
| 25 | 0 | 100 |
| 30 | 100 | 0 |
| 35 | 100 | 0 |
-
Preparation of Solutions:
-
Diluent: Acetonitrile and water (50:50 v/v).
-
Standard Solution: Prepare a solution of Efavirenz RS in the diluent at a known concentration.
-
Reference Solution for Impurities: Prepare a solution containing known concentrations of impurity reference standards, including racemic Methyl Efavirenz, in the diluent.
-
Test Solution: Prepare a solution of the Efavirenz sample in the diluent at a specified concentration.
-
-
Procedure:
-
Inject the diluent as a blank.
-
Inject the standard and reference solutions to determine the retention times and response factors of Efavirenz and its impurities.
-
Inject the test solution.
-
Identify and quantify any impurities present in the sample by comparing their peak areas to those of the reference standards.
-
Quantitative Data for Impurity Profiling:
| Impurity | Relative Retention Time (approx.) |
| Impurity B | 0.93 |
| Methyl Efavirenz | (Varies based on exact conditions) |
| Impurity C | 1.20 |
| Impurity G | 1.28 |
| Impurity H | 1.33 |
| Impurity F | 1.50 |
Note: The relative retention time of Methyl Efavirenz needs to be experimentally determined under the specific chromatographic conditions used.
Diagram: Quality Control Workflow for Efavirenz
Caption: Experimental workflow for Efavirenz quality control.
Conclusion
The quality control of Efavirenz requires specific and robust analytical methods to ensure the final product is free from unacceptable levels of impurities. The HPLC protocols detailed in these application notes provide a framework for the determination of racemic Methyl Efavirenz and other critical impurities. Adherence to these or similarly validated methods is essential for meeting regulatory requirements and ensuring patient safety. It is recommended to use certified reference standards for all identified impurities to ensure accurate quantification.
References
Troubleshooting & Optimization
Technical Support Center: Addressing rac-Methyl Efavirenz Instability in Solution
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering instability issues with racemic Methyl Efavirenz in solution. The information is presented in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is rac-Methyl Efavirenz and how does it relate to Efavirenz?
Racemic Methyl Efavirenz is a methylated derivative of Efavirenz. It is recognized as a potential synthetic impurity and a degradation product of Efavirenz.[1][2] Given its structural similarity to Efavirenz, its stability profile is likely influenced by the same factors that affect the parent compound.
Q2: My rac-Methyl Efavirenz solution appears to be degrading. What are the likely causes?
The instability of rac-Methyl Efavirenz in solution is likely attributable to the hydrolysis of its cyclic carbamate ring, a known degradation pathway for its parent compound, Efavirenz. This degradation is significantly influenced by the pH of the solution.
Q3: How does pH affect the stability of the Efavirenz structure?
Studies on Efavirenz show that its degradation is pH-dependent. The hydrolysis of the cyclic carbamate is the predominant reaction across a wide pH range. The pH for maximum stability of Efavirenz has been identified to be approximately 4. Both acidic and basic conditions can accelerate degradation. While specific data for Methyl Efavirenz is not available, a similar pH-dependent stability profile is expected.
Q4: Are there other factors besides pH that can influence stability?
Yes, other factors that can affect the stability of compounds like Methyl Efavirenz in solution include:
-
Temperature: Higher temperatures generally accelerate degradation kinetics.
-
Solvent Composition: The type of solvent and the presence of co-solvents can impact stability.
-
Light Exposure: Photodegradation can be a concern for many pharmaceutical compounds. It is advisable to protect solutions from light.[2]
-
Presence of Buffers: Certain buffer species, like acetate and citrate, have been shown to catalyze the hydrolysis of Efavirenz.
Troubleshooting Guides
Problem: I am observing unexpected peaks in my HPLC/LC-MS analysis of a rac-Methyl Efavirenz solution.
-
Hypothesis: The new peaks are likely degradation products.
-
Troubleshooting Steps:
-
Confirm Peak Identity: If possible, use mass spectrometry to determine the molecular weight of the new peaks. A common degradation pathway for the parent compound, Efavirenz, is hydrolysis of the carbamate ring.
-
Review Solution Preparation and Storage:
-
What is the pH of your solution? If it is highly acidic or basic, this is a likely cause.
-
How long has the solution been stored and at what temperature? Degradation can occur over time, especially at room temperature or elevated temperatures.
-
Was the solution protected from light?
-
-
Perform a Forced Degradation Study: To confirm susceptibility, intentionally expose your compound to stress conditions (e.g., acidic, basic, oxidative, thermal, photolytic). This can help to systematically identify and characterize degradation products.
-
Problem: The concentration of my rac-Methyl Efavirenz standard solution is decreasing over time.
-
Hypothesis: The compound is degrading in the current storage conditions.
-
Troubleshooting Steps:
-
Assess Storage Conditions:
-
Temperature: Store solutions at a lower temperature (e.g., 2-8°C or -20°C) to slow down degradation.
-
pH: Ensure the pH of the solvent is in a range that minimizes degradation. For the parent compound Efavirenz, a pH of around 4 provides maximal stability.
-
Solvent: Use a solvent in which the compound is known to be more stable. Consider aprotic solvents if aqueous instability is high, but be mindful of solubility.
-
-
Prepare Fresh Solutions: For quantitative experiments, it is best practice to use freshly prepared solutions to ensure accuracy.
-
Data on Efavirenz Stability
While specific quantitative stability data for rac-Methyl Efavirenz is limited, the following table summarizes forced degradation data for Efavirenz, which can serve as a proxy for understanding potential instabilities.
| Stress Condition | Efavirenz Degradation Observed | Potential Implication for Methyl Efavirenz |
| Acidic (e.g., 0.1 N HCl) | Significant Degradation | High likelihood of degradation |
| Basic (e.g., 0.1 N NaOH) | Significant Degradation | High likelihood of degradation |
| Oxidative (e.g., 3% H₂O₂) | Stable | May also be stable |
| Thermal (e.g., 60°C) | Degradation observed | Degradation is likely to be accelerated by heat |
| Photolytic | Degradation can occur | Solutions should be protected from light |
Note: This data is for Efavirenz and should be used as a general guide. The N-methylation may alter the rate and extent of degradation.
Experimental Protocols
Protocol 1: HPLC Method for Stability Indicating Analysis
This protocol is based on methods developed for Efavirenz and would be a suitable starting point for analyzing rac-Methyl Efavirenz.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and a buffered aqueous phase (e.g., water with 0.1% formic acid or an ammonium acetate buffer). The exact ratio should be optimized to achieve good separation of the parent peak from any degradants.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 247 nm for Efavirenz).
-
Temperature: 25-30°C.
-
Procedure:
-
Prepare a stock solution of rac-Methyl Efavirenz in a suitable solvent (e.g., methanol or acetonitrile).
-
Dilute the stock solution to the desired concentration for analysis using the mobile phase as the diluent.
-
Inject the sample onto the HPLC system.
-
Monitor the chromatogram for the appearance of new peaks or a decrease in the area of the main peak over time.
-
Protocol 2: LC-MS for Identification of Degradation Products
-
Liquid Chromatography: Use an HPLC or UHPLC system with a method similar to the one described above.
-
Mass Spectrometry:
-
Ionization Source: Electrospray Ionization (ESI) in positive or negative mode. Optimization will be required.
-
Mass Analyzer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass determination of parent and degradant ions.
-
Data Acquisition: Acquire full scan data to identify the molecular weights of all components. Perform fragmentation (MS/MS) on the parent ion and any suspected degradation products to aid in structural elucidation.
-
-
Procedure:
-
Analyze the degraded sample using the LC-MS system.
-
Extract the ion chromatograms for the expected mass of rac-Methyl Efavirenz and any other observed masses.
-
Compare the mass spectra of the degradant peaks with the parent compound to hypothesize the chemical transformation (e.g., hydrolysis would result in the addition of a water molecule followed by a rearrangement).
-
Visualizations
Caption: Potential hydrolytic degradation pathway of rac-Methyl Efavirenz.
Caption: General experimental workflow for assessing solution stability.
Caption: Decision tree for troubleshooting unexpected analytical results.
References
troubleshooting rac Methyl Efavirenz synthesis side reactions
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals engaged in the synthesis of racemic Methyl Efavirenz. The following frequently asked questions (FAQs) and troubleshooting guides address common issues encountered during the synthesis, helping to identify and resolve side reactions and improve overall yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is rac-Methyl Efavirenz and what is its relationship to Efavirenz?
Racemic Methyl Efavirenz, or methyl N-[4-chloro-2-(4-cyclopropyl-1,1,1-trifluoro-2-hydroxybut-3-yn-1-yl)phenyl]carbamate, is a carbamate derivative closely related to the antiretroviral drug Efavirenz. It shares the same core structure but has a methyl carbamate group instead of the cyclic carbamate found in Efavirenz. It is often considered a process-related impurity or a potential intermediate in certain synthetic routes of Efavirenz.[]
Q2: What is the common synthetic route for preparing rac-Methyl Efavirenz?
A common method for synthesizing rac-Methyl Efavirenz involves the reaction of the key intermediate, racemic 2-(2-amino-5-chlorophenyl)-4-cyclopropyl-1,1,1-trifluoro-3-butyn-2-ol (referred to as the "amino alcohol precursor"), with a methylating agent such as methyl chloroformate in the presence of a base.
Q3: What are the most common impurities observed during the synthesis of rac-Methyl Efavirenz?
Common impurities can include unreacted amino alcohol precursor, the formation of urea byproducts, and potentially over-alkylation or side reactions with the solvent or base. "Efavirenz amino alcohol methyl carbamate" is a recognized synthesis-related impurity in Efavirenz production, highlighting the potential for incomplete reactions or side products in similar syntheses.[]
Troubleshooting Guide
Problem 1: Low Yield of rac-Methyl Efavirenz
Low yields are a frequent challenge in the synthesis of rac-Methyl Efavirenz, often stemming from incomplete reactions or the formation of side products.
| Potential Cause | Troubleshooting Suggestion | Expected Outcome |
| Incomplete reaction | - Increase reaction time. - Increase reaction temperature cautiously, monitoring for degradation. - Use a slight excess of methyl chloroformate (e.g., 1.1-1.2 equivalents). | Improved conversion of the starting amino alcohol to the desired methyl carbamate. |
| Steric hindrance | The amino alcohol precursor is sterically hindered, which can slow down the reaction. - Consider using a more reactive acylating agent, such as N,N'-disuccinimidyl carbonate (DSC) followed by methanolysis, although this adds steps. | Faster and more complete reaction, leading to higher yields. |
| Base selection | An inappropriate base can lead to side reactions or incomplete deprotonation of the amine. - Use a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA). - Ensure the base is dry and used in sufficient quantity (at least 1 equivalent to neutralize the HCl byproduct). | Minimized side reactions and complete reaction progress. |
| Poor solubility | The starting materials may not be fully dissolved, leading to a heterogeneous reaction mixture. - Choose an appropriate aprotic solvent in which both the amino alcohol and the base are soluble, such as tetrahydrofuran (THF) or dichloromethane (DCM). | A homogeneous reaction mixture, allowing for better reaction kinetics. |
Problem 2: Presence of Unreacted Starting Material (Amino Alcohol)
The presence of the amino alcohol precursor in the final product is a common purity issue.
| Potential Cause | Troubleshooting Suggestion | Expected Outcome |
| Insufficient reagent | The amount of methyl chloroformate was not enough to react with all of the starting material. - Use a slight excess of methyl chloroformate (1.1-1.2 equivalents). | Drive the reaction to completion, consuming all the starting amino alcohol. |
| Short reaction time | The reaction was stopped before it could go to completion. - Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the disappearance of the starting material spot/peak. | A complete reaction with no remaining starting material. |
| Low reaction temperature | The reaction temperature was too low for the reaction to proceed at a reasonable rate. - Gradually increase the reaction temperature while monitoring for the formation of byproducts. | Increased reaction rate and conversion of the starting material. |
Problem 3: Formation of Urea Byproduct
The formation of N,N'-disubstituted ureas is a possible side reaction.
| Potential Cause | Troubleshooting Suggestion | Expected Outcome |
| Reaction with CO2 | The amine starting material can react with atmospheric carbon dioxide, especially in the presence of a base, to form a carbamate salt which can then react with another amine molecule. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | Reduced formation of urea byproducts. |
| Impure reagents | The methyl chloroformate may contain phosgene, which can react with the amine to form urea. - Use high-purity methyl chloroformate. | Minimized formation of urea and other related impurities. |
Experimental Protocols
Synthesis of rac-Methyl Efavirenz
This protocol is a general guideline and may require optimization based on laboratory conditions and available reagents.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (nitrogen or argon), dissolve the racemic 2-(2-amino-5-chlorophenyl)-4-cyclopropyl-1,1,1-trifluoro-3-butyn-2-ol (1 equivalent) in a suitable anhydrous aprotic solvent (e.g., THF or DCM).
-
Base Addition: Add a non-nucleophilic organic base such as triethylamine (1.1 equivalents) to the solution and stir for 10-15 minutes at room temperature.
-
Acylation: Cool the reaction mixture to 0 °C using an ice bath. Slowly add methyl chloroformate (1.1 equivalents) dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by TLC or HPLC until the starting material is consumed.
-
Work-up: Quench the reaction by adding water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain pure racemic Methyl Efavirenz.
Visualizations
To aid in understanding the synthetic process and potential pitfalls, the following diagrams are provided.
Caption: Synthetic pathway for rac-Methyl Efavirenz.
Caption: Troubleshooting workflow for rac-Methyl Efavirenz synthesis.
References
minimizing rac Methyl Efavirenz formation during Efavirenz synthesis
Welcome to the technical support center for Efavirenz synthesis. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing their synthetic routes to minimize the formation of critical impurities, with a focus on racemic Methyl Efavirenz.
Frequently Asked Questions (FAQs)
Q1: What is rac-Methyl Efavirenz and why is it a concern?
A1: rac-Methyl Efavirenz is a process-related impurity formed during the synthesis of Efavirenz. It is structurally similar to Efavirenz but contains a methyl ether group at the tertiary alcohol position. The presence of this and other impurities is a critical quality attribute that must be controlled to ensure the safety and efficacy of the final active pharmaceutical ingredient (API).[1] Regulatory bodies require strict limits on impurity levels in pharmaceutical products.
Q2: What is the likely mechanism for the formation of rac-Methyl Efavirenz?
A2: The most probable mechanism for the formation of rac-Methyl Efavirenz is the O-alkylation (specifically, O-methylation) of the tertiary alcohol present in an Efavirenz precursor, such as the amino alcohol intermediate. This reaction is typically facilitated by the presence of a methylating agent under basic conditions. Potential sources of methylation can include reagents like methyl iodide, dimethyl sulfate, or even solvents such as methanol if the reaction conditions are favorable for its deprotonation.
Q3: Which analytical methods are suitable for detecting and quantifying rac-Methyl Efavirenz?
A3: High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used and effective method for the analysis of Efavirenz and its impurities.[2][3][4] A well-developed HPLC method can separate Efavirenz from rac-Methyl Efavirenz and other process-related impurities, allowing for their accurate quantification. For ultra-trace level determination of genotoxic impurities, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers higher sensitivity and specificity.[5]
Troubleshooting Guide: Minimizing rac-Methyl Efavirenz Formation
This guide provides specific troubleshooting advice for common issues encountered during Efavirenz synthesis that may lead to the formation of the rac-Methyl Efavirenz impurity.
| Issue | Potential Cause | Recommended Action |
| Presence of rac-Methyl Efavirenz impurity detected in the crude product. | Unintentional methylation of the tertiary alcohol intermediate. | 1. Reagent Purity: Ensure all reagents, especially solvents, are free from methylating contaminants. For example, if using methanol as a solvent or for recrystallization, ensure it is of high purity and used under conditions that do not promote methylation. 2. Choice of Base: Use a non-nucleophilic base for the cyclization step to avoid deprotonation of the tertiary alcohol. 3. Temperature Control: Maintain strict temperature control during the reaction. Lower temperatures may disfavor the O-alkylation side reaction. |
| Difficulty in separating rac-Methyl Efavirenz from Efavirenz. | Co-elution in the chromatographic system. | 1. Optimize HPLC Method: Develop a specific HPLC method with a suitable stationary phase (e.g., C18 column) and mobile phase composition to achieve baseline separation.[2][5] Gradient elution may be necessary. 2. Preparative Chromatography: If the impurity level is significant, consider using preparative HPLC for purification. |
| Increased levels of rac-Methyl Efavirenz in scaled-up batches. | Changes in reaction parameters with scale. | 1. Process Parameter Review: Re-evaluate and optimize reaction parameters such as reagent addition rate, mixing efficiency, and heat transfer at a larger scale. 2. In-Process Controls (IPCs): Implement IPCs to monitor the formation of the impurity at critical stages of the synthesis. |
Experimental Protocols
Protocol 1: HPLC Method for Impurity Profiling of Efavirenz
This protocol outlines a general HPLC-UV method for the separation and quantification of Efavirenz and its related impurities, including rac-Methyl Efavirenz.
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV detector.
-
Data acquisition and processing software.
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[5]
-
Mobile Phase A: 0.1% Formic acid in Water.[1]
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient Program:
Time (min) % Mobile Phase B 0 30 20 80 25 80 26 30 | 30 | 30 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Standard Solution: Prepare a stock solution of Efavirenz reference standard in methanol (1 mg/mL). Prepare a working standard solution by diluting the stock solution with the mobile phase to a final concentration of 100 µg/mL.[6]
-
Impurity Standard Solution: Prepare a stock solution of rac-Methyl Efavirenz reference standard in methanol (1 mg/mL). Prepare working solutions at various concentrations to establish a calibration curve.
-
Sample Solution: Accurately weigh and dissolve the Efavirenz sample in methanol to obtain a known concentration (e.g., 1 mg/mL) and then dilute with the mobile phase.
Analysis:
-
Inject the blank (mobile phase), standard solutions, and sample solution into the HPLC system.
-
Identify the peaks based on their retention times compared to the standards.
-
Quantify the amount of rac-Methyl Efavirenz in the sample using the calibration curve generated from the impurity standard solutions.
Visualizations
Logical Workflow for Troubleshooting Impurity Formation
Caption: Troubleshooting workflow for identifying and mitigating the formation of rac-Methyl Efavirenz.
Proposed Formation Pathway of Efavirenz vs. rac-Methyl Efavirenz
References
- 1. A Sensitive and Selective Liquid Chromatography/Tandem Mass Spectrometry Method for Quantitative Analysis of Efavirenz in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A rapid and selective HPLC-UV method for the quantitation of efavirenz in plasma from patients on concurrent HIV/AIDS and tuberculosis treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High-performance liquid chromatography method for analyzing the antiretroviral agent efavirenz in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. jyoungpharm.org [jyoungpharm.org]
Technical Support Center: Resolving Co-elution of rac-Methyl Efavirenz
Welcome to the technical support center for resolving analytical challenges with rac-Methyl Efavirenz. This guide provides detailed troubleshooting steps, frequently asked questions (FAQs), and experimental protocols to address co-elution issues encountered during chromatographic analysis.
Frequently Asked Questions (FAQs)
Q1: What is rac-Methyl Efavirenz and why is its separation challenging?
rac-Methyl Efavirenz is the racemic mixture of the methylated form of Efavirenz, a non-nucleoside reverse transcriptase inhibitor. As a chiral compound, it exists as a pair of enantiomers (mirror-image isomers). These enantiomers have identical physical and chemical properties in an achiral environment, making their separation difficult with standard chromatographic techniques, often leading to co-elution. Regulatory bodies often require the analysis and control of individual enantiomers due to potential differences in pharmacological activity or toxicity.[1][2]
Q2: What is co-elution and why is it a problem?
Co-elution is the phenomenon where two or more compounds exit the chromatography column at the same time, resulting in a single, unresolved peak. This is problematic because it prevents the accurate quantification of individual components in the mixture, which is critical for enantiomeric purity analysis and quality control.
Q3: What are the primary analytical techniques for separating chiral compounds like rac-Methyl Efavirenz?
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) with chiral stationary phases (CSPs) are the most common and effective techniques for separating enantiomers.[1][2][3] These methods provide direct separation without the need for derivatization.
Q4: I am observing a single peak for what should be two enantiomers. What is the most likely cause?
The most common reason for the co-elution of enantiomers is the use of an achiral column or inappropriate chiral separation conditions. A specific chiral stationary phase and a carefully optimized mobile phase are essential to achieve resolution.
Troubleshooting Guide: Resolving Co-elution of Enantiomers
If you are experiencing co-elution of rac-Methyl Efavirenz enantiomers, follow these troubleshooting steps, starting with the most impactful changes.
Step 1: Verify and Select the Correct Chiral Stationary Phase (CSP)
The choice of column is the most critical factor in chiral separations. Polysaccharide-based CSPs are highly effective for separating Efavirenz and its analogs.
-
Problem: A single, sharp peak is observed.
-
Cause: The column is not a chiral stationary phase, or it is the wrong type of CSP for this specific analyte.
-
Solution:
Step 2: Optimize the Mobile Phase
The composition of the mobile phase plays a crucial role in the interaction between the analyte and the CSP.
-
Problem: Poor resolution (peaks are not baseline separated) or complete co-elution.
-
Cause: The mobile phase composition is not optimal for differential interaction of the enantiomers with the CSP.
-
Solution:
-
Normal Phase vs. Reverse Phase: Both normal-phase and reverse-phase methods have been successfully developed for Efavirenz enantiomers. Normal phase often provides better selectivity for this class of compounds.[1][2]
-
Mobile Phase Composition:
-
For Normal Phase (e.g., Chiralcel OD-H): Start with a mixture of n-Hexane and an alcohol modifier like Isopropyl Alcohol (IPA) or ethanol. A common starting ratio is 90:10 (n-Hexane:IPA).[1] Adjust the ratio of the alcohol modifier; decreasing the alcohol content generally increases retention time and may improve resolution.
-
For Reverse Phase (e.g., Lux Amylose-2): Use a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent like acetonitrile. A typical starting point is a 55:45 ratio of buffer to acetonitrile.[3]
-
-
Additives: Small amounts of additives like trifluoroacetic acid (TFA) in normal phase can sometimes improve peak shape and resolution.[2]
-
Step 3: Adjust Chromatographic Parameters
Fine-tuning the operational parameters can significantly impact separation.
-
Problem: Broad peaks, poor resolution, or long run times.
-
Cause: Sub-optimal flow rate or column temperature.
-
Solution:
-
Flow Rate: Lowering the flow rate can increase the interaction time with the stationary phase, potentially improving resolution. A typical starting flow rate is 1.0 mL/min.[1][3]
-
Column Temperature: Temperature affects the thermodynamics of the chiral recognition process. It's crucial to control the column temperature. Start with a temperature around 25-30°C.[1][3] Both increasing and decreasing the temperature can affect resolution, so it's an important parameter to screen.
-
Troubleshooting Workflow Diagram
Caption: A logical workflow for troubleshooting co-elution issues.
Experimental Protocols
Below are detailed methodologies adapted from successful Efavirenz enantiomer separation studies. These serve as excellent starting points for developing a method for rac-Methyl Efavirenz.
Protocol 1: Normal Phase UPLC Method
This method is adapted from a study that achieved excellent resolution for Efavirenz enantiomers.[1]
Experimental Workflow Diagram
Caption: Workflow for Normal Phase UPLC analysis of enantiomers.
Method Parameters:
| Parameter | Value |
| Instrumentation | Ultra Performance Liquid Chromatography (UPLC) system |
| Column | Chiralcel OD-H (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane : Isopropyl Alcohol (IPA) (90:10 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | Photodiode Array (PDA) at 254 nm |
| Injection Volume | 10 µL |
Protocol 2: Reverse Phase HPLC Method
This method provides an alternative using a different chiral stationary phase and reverse phase conditions.[3]
Method Parameters:
| Parameter | Value |
| Instrumentation | High-Performance Liquid Chromatography (HPLC) system |
| Column | Lux Amylose-2 |
| Mobile Phase | 0.1% Formic Acid in Water : Acetonitrile (55:45 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection | UV at 252 nm |
| Injection Volume | 10 µL |
Quantitative Data Summary
The following tables summarize typical performance data from validated methods for Efavirenz enantiomers, which can be used as a benchmark when developing a method for rac-Methyl Efavirenz.
Table 1: Performance of Normal Phase UPLC Method[1]
| Parameter | (S)-Efavirenz | (R)-Efavirenz |
| Retention Time (min) | ~5.5 | ~6.5 |
| Resolution (Rs) | > 3.0 | > 3.0 |
| Linearity Range (µg/mL) | 0.249 - 375 | - |
| Correlation Coefficient (r²) | > 0.999 | - |
Table 2: Performance of Reverse Phase HPLC Method[3][5]
| Parameter | (S)-Efavirenz | (R)-enantiomer |
| Retention Time (min) | ~8.0 | ~11.5 |
| Resolution (Rs) | > 4.0 | > 4.0 |
| LOD (mg/mL) | - | 0.01 |
| LOQ (mg/mL) | - | 0.04 |
| Correlation Coefficient (r²) | 0.999 | 0.999 |
| Recovery (%) | - | 93.5 - 107.5 |
References
Technical Support Center: Enhancing the Sensitivity of rac-Methyl Efavirenz Detection in LC-MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the sensitivity of racemic (rac)-Methyl Efavirenz detection using Liquid Chromatography-Mass Spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in analyzing rac-Methyl Efavirenz by LC-MS?
A1: The primary challenge lies in achieving both sensitive detection and effective chiral separation of the enantiomers. As a racemic mixture, the two enantiomers of Methyl Efavirenz may exhibit different pharmacological or toxicological profiles, necessitating their individual quantification. Standard reversed-phase LC methods are often insufficient for separating enantiomers, requiring the use of specialized chiral stationary phases.
Q2: Which ionization mode is typically more sensitive for Efavirenz and its analogs?
A2: For Efavirenz, negative ion mode electrospray ionization (ESI) has been shown to provide a robust and sensitive response.[1][2][3][4] The molecule readily forms a deprotonated species [M-H], which can be sensitively detected by the mass spectrometer. It is highly probable that Methyl Efavirenz will exhibit similar behavior, making negative ion mode the recommended starting point for method development.
Q3: What are the most common sample preparation techniques for analyzing Efavirenz and its metabolites in biological matrices?
A3: The most frequently employed techniques are protein precipitation (PPT) and solid-phase extraction (SPE).[1][2][5][6] PPT is a simpler and faster method, while SPE can provide a cleaner extract, potentially reducing matrix effects and improving sensitivity. The choice between them often depends on the required limit of quantification and the complexity of the biological matrix.
Q4: How can I improve the ionization efficiency of Methyl Efavirenz?
A4: Optimizing the mobile phase composition and ESI source parameters is crucial. For Efavirenz and similar compounds, using a mobile phase with a small amount of a volatile buffer, such as ammonium acetate, can enhance ionization.[3] Fine-tuning ESI source parameters like capillary voltage, gas flow rates (nebulizer and drying gas), and source temperature can significantly impact signal intensity.
Q5: What type of analytical column is suitable for the chiral separation of rac-Methyl Efavirenz?
A5: Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose, are highly effective for the enantioseparation of Efavirenz and its analogs.[7][8] These columns are typically used with normal-phase mobile phases, such as hexane and isopropanol mixtures.
Troubleshooting Guides
Poor Peak Shape (Tailing or Fronting) in Chiral LC-MS
| Symptom | Potential Cause | Troubleshooting Steps |
| Peak Tailing for Both Enantiomers | Secondary interactions with the stationary phase; Column overload. | - Reduce sample injection volume or concentration. - Ensure the sample solvent is compatible with the mobile phase. - Consider a column with a more inert stationary phase if available.[9] |
| Peak Fronting | Column overload; Physical changes in the column (e.g., void). | - Decrease the amount of analyte injected onto the column. - Inspect the column for any signs of physical damage or voids at the inlet. |
| Split Peaks | Issue with the injector or column inlet; Sample solvent incompatibility. | - Check the injector for proper operation and ensure the injection port is clean. - Verify that the sample is fully dissolved in a solvent weaker than or similar in strength to the mobile phase. |
| Broad Peaks | Column degradation; High dead volume in the system. | - Replace the column with a new one to check for performance improvement. - Inspect all connections between the injector, column, and mass spectrometer to minimize dead volume. |
Low Sensitivity or No Signal
| Symptom | Potential Cause | Troubleshooting Steps |
| Low Signal Intensity | Suboptimal ionization; Matrix effects (ion suppression). | - Optimize ESI source parameters (e.g., capillary voltage, gas flows, temperature). - Adjust the mobile phase pH or add a suitable modifier to enhance ionization. - Employ a more rigorous sample cleanup method, such as SPE, to reduce matrix components.[5] - Use a stable isotope-labeled internal standard to compensate for matrix effects.[1][2] |
| No Analyte Peak Detected | Incorrect MRM transitions; Analyte degradation. | - Confirm the precursor and product ions for Methyl Efavirenz by infusing a standard solution directly into the mass spectrometer. - Investigate the stability of Methyl Efavirenz in the sample matrix and during the analytical process. |
| Inconsistent Signal | Unstable spray in the ESI source; Fluctuations in LC pump pressure. | - Check for clogs in the ESI probe and ensure a stable, fine spray. - Monitor the LC pump pressure for any unusual fluctuations that could indicate a leak or pump malfunction. |
Data Presentation
Comparison of Sample Preparation Methods for Efavirenz
| Parameter | Protein Precipitation (PPT) | Solid-Phase Extraction (SPE) | Reference |
| Recovery | 93.5% - 107% | Generally provides good recovery, though can be more variable depending on the sorbent and elution solvent. | [1][2] |
| Matrix Effect | Higher potential for ion suppression due to residual matrix components. | Lower matrix effects due to more effective removal of interfering substances.[5] | [5] |
| LOD/LOQ | Achievable LLOQ of 1 ng/mL in plasma. | Can potentially achieve lower LLOQs due to cleaner extracts. | [1][2] |
| Speed & Simplicity | Fast and simple procedure. | More time-consuming and complex. | [1][2] |
Typical LC-MS/MS Parameters for Efavirenz Analysis
| Parameter | Value | Reference |
| Ionization Mode | Negative Electrospray Ionization (ESI-) | [1][2][3][4] |
| Precursor Ion (m/z) | 314.2 | [1][2] |
| Product Ion (m/z) | 243.9 | [1][2] |
| Internal Standard | ¹³C₆-Efavirenz | [1][2] |
| IS Precursor Ion (m/z) | 320.2 | [1][2] |
| IS Product Ion (m/z) | 249.9 | [1][2] |
Note: The MRM transitions for Methyl Efavirenz will need to be determined experimentally but are expected to be shifted by +14 Da from Efavirenz.
Experimental Protocols
Chiral Separation of rac-Methyl Efavirenz
This protocol is adapted from established methods for the chiral separation of Efavirenz and should be optimized for Methyl Efavirenz.[7][8]
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Chiral Column: A cellulose-based chiral column, such as a Chiralcel OD-H (250 mm x 4.6 mm, 5 µm), is recommended.
-
Mobile Phase: An isocratic mobile phase consisting of n-Hexane and Isopropyl Alcohol (IPA) in a ratio of 90:10 (v/v). The ratio may need to be adjusted to optimize the separation of Methyl Efavirenz enantiomers.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection: The eluent from the column is directed to the mass spectrometer.
Sample Preparation from Plasma using Protein Precipitation
This is a rapid and effective method for extracting Efavirenz and its analogs from plasma samples.[1][2]
-
To 50 µL of plasma sample in a microcentrifuge tube, add 150 µL of acetonitrile containing the internal standard.
-
Vortex the mixture for 30 seconds to precipitate the proteins.
-
Centrifuge the tube at 10,000 x g for 5 minutes.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS system.
Visualizations
Caption: Workflow for rac-Methyl Efavirenz Analysis.
Caption: Troubleshooting Logic for Low Sensitivity.
References
- 1. A Sensitive and Selective Liquid Chromatography/Tandem Mass Spectrometry Method for Quantitative Analysis of Efavirenz in Human Plasma | PLOS One [journals.plos.org]
- 2. A Sensitive and Selective Liquid Chromatography/Tandem Mass Spectrometry Method for Quantitative Analysis of Efavirenz in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. researchgate.net [researchgate.net]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. jfda-online.com [jfda-online.com]
- 8. Enantioseparation of Efavirenz by Ultra Performance Liquid Chromatography [article.sapub.org]
- 9. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: rac-Methyl Efavirenz Reference Standards
Disclaimer: Information specifically regarding "rac-Methyl Efavirenz" as a distinct reference standard is limited in publicly available documentation. The following guidance is based on the well-established stability profile of Efavirenz. Given the structural similarity, these stability considerations are expected to be highly relevant for related compounds.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for Efavirenz reference standards?
A1: To ensure the long-term stability of Efavirenz reference standards, they should be stored in well-closed containers, protected from light.[1][2] For solid materials, storage at -20°C is recommended for long-term stability, potentially for four years or more.[3] For routine use, storage at controlled room temperature in a dry, cool, and well-ventilated place is also suggested, though the duration of stability under these conditions may be shorter.[4][5]
Q2: How should I handle Efavirenz reference standards during experimental use?
A2: It is crucial to protect solutions of Efavirenz from light.[1][2] When preparing solutions for HPLC analysis, using polypropylene vials is recommended, as degradation has been observed in certain types of glass vials.[2] If preparing a stock solution, it is best to dissolve the solid in a solvent of choice and purge with an inert gas.[3]
Q3: What are the known degradation pathways for Efavirenz?
A3: The primary degradation pathway for Efavirenz in aqueous solutions is hydrolysis of the cyclic carbamate to form the corresponding amino alcohol.[6] This hydrolysis is influenced by pH. Efavirenz is also susceptible to degradation under alkaline and thermal stress.[7] Minor degradation has been observed under acidic, photolytic, and oxidative stress conditions.[7]
Q4: Does Efavirenz exhibit polymorphism?
A4: Yes, Efavirenz may exhibit polymorphism, which means it can exist in different crystalline forms.[1] Different polymorphic forms can have different physical properties, including solubility and stability, which can be a critical consideration in pharmaceutical development and for reference standards.
Q5: What solvents are suitable for dissolving Efavirenz reference standards?
A5: Efavirenz is practically insoluble in water but is freely soluble in methanol.[1] It is also soluble in other organic solvents such as ethanol, DMSO, and dimethylformamide (DMF).[3]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected peaks in chromatogram | Degradation of the reference standard. | - Prepare a fresh solution from the solid standard. - Review solution preparation and storage procedures; ensure protection from light and use of appropriate vials (e.g., polypropylene).[2] - Confirm the pH of the mobile phase and diluents, as Efavirenz is more stable at a pH of approximately 4.[6] |
| Loss of assay value or peak area over time | Instability of the reference standard in solution. | - Prepare fresh solutions daily or perform a solution stability study to determine how long solutions are viable under your specific conditions. - Ensure the storage temperature of the solution is appropriate (e.g., refrigerated). |
| Inconsistent analytical results | Polymorphism of the reference standard. | - If polymorphism is suspected, analytical techniques such as X-ray powder diffraction (XRPD) or differential scanning calorimetry (DSC) may be needed to characterize the crystalline form. - Ensure consistent sourcing and lot of the reference standard. |
| Poor peak shape in HPLC analysis | Inappropriate mobile phase or column. | - Verify that the mobile phase composition and pH are appropriate for Efavirenz. A C8 or C18 column is commonly used.[7] - Ensure the column is properly equilibrated. |
Quantitative Data Summary
Table 1: Recommended Storage and Handling Conditions for Efavirenz Reference Standards
| Parameter | Condition | Source |
| Storage (Solid) | -20°C for long-term (≥4 years) | [3] |
| Well-closed container, protected from light | [1] | |
| Controlled room temperature | [2] | |
| Solution Handling | Protect solutions from light | [1][2] |
| Use polypropylene vials for HPLC | [2] | |
| Purge stock solutions with inert gas | [3] |
Table 2: Solubility of Efavirenz
| Solvent | Solubility | Source |
| Water | Practically insoluble | [1] |
| Methanol | Freely soluble | [1] |
| Ethanol | ~20 mg/mL | [3] |
| DMSO | ~14 mg/mL | [3] |
| Dimethylformamide (DMF) | ~20 mg/mL | [3] |
Experimental Protocols
Protocol: Stability-Indicating HPLC Method for Efavirenz
This protocol is a representative method for assessing the stability of Efavirenz and separating it from its degradation products.
1. Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector.
2. Chromatographic Conditions:
-
Column: C8, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile and 25mM potassium dihydrogen phosphate buffer (pH adjusted to 2.9 with phosphoric acid) in a 60:40 (v/v) ratio.[7]
-
Flow Rate: 1.0 mL/min.[7]
-
Detection Wavelength: 247 nm.[1]
-
Column Temperature: 40°C.[1]
-
Injection Volume: 20 µL.
3. Preparation of Solutions:
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of Efavirenz reference standard in the mobile phase to obtain a known concentration (e.g., 100 µg/mL).
-
Sample Solution (for forced degradation): Prepare a solution of Efavirenz in the relevant stress condition medium (e.g., 0.1N HCl, 0.1N NaOH, water, or 3% H₂O₂). After exposure to the stress condition for a specified time, neutralize the solution if necessary and dilute with the mobile phase to a suitable concentration.
4. Forced Degradation Study Procedure:
-
Acid Hydrolysis: Treat the drug solution with 0.1N HCl at 80°C for 2 hours.
-
Alkaline Hydrolysis: Treat the drug solution with 0.1N NaOH at 80°C for 2 hours.[7]
-
Oxidative Degradation: Treat the drug solution with 3% H₂O₂ at room temperature for 24 hours.[7]
-
Thermal Degradation: Expose the solid reference standard to 105°C for 4 hours.[1] Dissolve the stressed solid in the mobile phase.
-
Photolytic Degradation: Expose a solution of the drug to UV light (254 nm) for 24 hours.
5. Analysis:
-
Inject the prepared standard and stressed sample solutions into the HPLC system.
-
Record the chromatograms and determine the retention time of the Efavirenz peak.
-
Assess the purity of the Efavirenz peak in the stressed samples and calculate the percentage of degradation. The method is considered stability-indicating if the degradation products are well-resolved from the parent drug peak.
Visualizations
Caption: Troubleshooting workflow for unexpected peaks.
Caption: Primary hydrolytic degradation pathway of Efavirenz.
Caption: Workflow for a forced degradation study.
References
- 1. cdn.who.int [cdn.who.int]
- 2. drugfuture.com [drugfuture.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. Kinetics and Mechanism of Hydrolysis of Efavirenz | Semantic Scholar [semanticscholar.org]
- 7. gigvvy.com [gigvvy.com]
Validation & Comparative
A Comparative Guide to the Analytical Validation of Methods for Efavirenz and its Related Substances, Including rac-Methyl Efavirenz
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of validated analytical methods for the quantification of Efavirenz and its related impurities, with a focus on providing a framework for the analysis of rac-Methyl Efavirenz. rac-Methyl Efavirenz is recognized as a potential synthetic impurity and degradation product of Efavirenz. While specific validation data for rac-Methyl Efavirenz is not extensively published, the methodologies validated for the analysis of Efavirenz and its other impurities are directly applicable and serve as a robust starting point for its quantification.
This document summarizes the performance of various High-Performance Liquid Chromatography (HPLC) methods, presenting key validation parameters in a comparative format. Detailed experimental protocols and workflow visualizations are provided to assist in the replication and adaptation of these methods for the specific analysis of rac-Methyl Efavirenz.
Comparative Performance of Validated HPLC Methods
The following table summarizes the quantitative performance data from various validated HPLC methods used for the analysis of Efavirenz and its related impurities. This data provides a benchmark for the expected performance of an analytical method for rac-Methyl Efavirenz.
| Parameter | Method 1 (RP-HPLC) | Method 2 (RP-HPLC for related impurities) | Method 3 (Chiral HPLC for Enantiomeric Impurity) |
| Linearity Range | 12.5-200.0 µg/mL | 20% to 120% of specification level | 0.249-375 µg/mL |
| Correlation Coefficient (r²) | > 0.999 | 0.999 | > 0.9999 |
| Accuracy (% Recovery) | 99.7% | 90.64% to 106.91% | 97-104% |
| Precision (%RSD) | 1.1% | < 10% | < 5.0% (Interday) |
| Limit of Detection (LOD) | 3.6 ng/mL | Not explicitly stated | 0.075 µg/mL |
| Limit of Quantitation (LOQ) | 11 ng/mL | Not explicitly stated | 0.249 µg/mL |
Experimental Protocols
Method 1: Stability-Indicating RP-HPLC Method for Efavirenz
This method is suitable for the quantification of Efavirenz in the presence of its degradation products.
-
Instrumentation: High-Performance Liquid Chromatograph with UV detection.
-
Column: Agilent Eclipse XDB C18 (150 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Acetonitrile: Water (60:40 v/v).
-
Flow Rate: 1.2 mL/min.
-
Detection: UV at 240 nm.
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in the mobile phase to a known concentration.
-
For tablets, powder the tablets, dissolve an amount equivalent to the target concentration in methanol, sonicate, and dilute with the mobile phase.
-
Filter the final solution through a 0.45 µm filter before injection.
-
Method 2: RP-HPLC for Quantification of Related Impurities of Efavirenz
This method is designed for the quantification of various impurities in Efavirenz bulk drug substance.
-
Instrumentation: High-Performance Liquid Chromatograph with UV detection.
-
Column: Inertsil-ODS 3V C18 (250 x 4.6 mm, 5 µm).
-
Mobile Phase: 0.1% o-Phosphoric acid: Acetonitrile (20:80 v/v).
-
Flow Rate: 1.5 mL/min.
-
Column Temperature: 45°C.
-
Detection: UV at 245 nm.
-
Sample Preparation:
-
Prepare a stock solution of the Efavirenz sample in the mobile phase.
-
Spike with known impurities at different concentration levels (e.g., 50%, 100%, 150% of the specification limit) for accuracy studies.
-
Experimental and Validation Workflows
The following diagrams illustrate the typical workflows for the validation of an analytical method for rac-Methyl Efavirenz.
Caption: General experimental workflow for the analysis of rac-Methyl Efavirenz.
Caption: Key parameters for the validation of an analytical method.
A Comparative Guide to the Inter-Laboratory Analysis of Racemic Methyl Efavirenz
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the chiral separation and quantification of Efavirenz, a critical component in antiretroviral therapy. The principles and methods described herein are directly applicable to the analysis of its racemic methyl analog, Methyl Efavirenz. While a formal inter-laboratory round-robin study on racemic Methyl Efavirenz is not publicly available, this document synthesizes and compares validated analytical methods from various research laboratories, offering a valuable resource for selecting and implementing robust analytical protocols.
The following sections detail the performance of different analytical techniques, provide comprehensive experimental protocols, and visualize the analytical workflow.
Quantitative Performance Data
The performance of an analytical method is paramount for accurate and reproducible results. The following tables summarize the key validation parameters for different analytical methods used for the analysis of Efavirenz enantiomers. This data provides a basis for comparing the sensitivity, accuracy, and precision of each method.
Table 1: Comparison of Method Performance for Chiral Efavirenz Analysis
| Parameter | Method 1: UPLC-PDA[1] | Method 2: LC-MS/MS[2][3] | Method 3: HPLC-UV[4] |
| Linearity Range | 0.249 - 375 µg/mL | 1.0 - 2,500 ng/mL | Not explicitly stated |
| Correlation Coefficient (r) | > 0.99 | > 0.99 | Not explicitly stated |
| Limit of Detection (LOD) | 0.075 µg/mL | Not explicitly stated | 100 ng/mL |
| Limit of Quantification (LOQ) | 0.249 µg/mL | 1.0 ng/mL | Not explicitly stated |
| Intra-day Precision (%RSD) | Not explicitly stated | 2.41% - 9.24% | Not explicitly stated |
| Inter-day Precision (%RSD) | Not explicitly stated | 3.03% - 12.3% | Not explicitly stated |
| Accuracy (% Recovery) | 97 - 104% | 95.2% - 112% | Not explicitly stated |
Experimental Protocols
Detailed and standardized experimental protocols are essential for achieving consistent and reliable results across different laboratories. The following sections outline the methodologies for the key analytical techniques discussed.
Method 1: Ultra Performance Liquid Chromatography with Photodiode Array Detection (UPLC-PDA)
This method is suitable for the enantioseparation of Efavirenz and can be adapted for Methyl Efavirenz.
-
Instrumentation: Waters ACQUITY UPLC with a Photodiode Array (PDA) detector.[1]
-
Column: Chiralcel OD-H (250 mm x 4.6 mm, 5 µm).[1]
-
Mobile Phase: A mixture of n-Hexane and Isopropyl alcohol (IPA) in a 90:10 (v/v) ratio.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 30°C.[1]
-
Detection: PDA detection at a wavelength of 254 nm.[1]
-
Sample Preparation: A sample solution is prepared by dissolving the substance in the mobile phase to a target concentration (e.g., 250 µg/mL).[1]
Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This highly sensitive and selective method is ideal for quantifying low levels of Efavirenz in biological matrices.
-
Instrumentation: High-Performance Liquid Chromatography system coupled with a tandem mass spectrometer.[2][3]
-
Sample Preparation: Protein precipitation of plasma samples followed by dilution.[2][3]
-
Mobile Phase: A gradient elution using 0.1% formic acid in water and 0.1% formic acid in acetonitrile.[2][3]
-
Detection: Tandem mass spectrometry in negative ionization mode with multiple reaction monitoring (MRM).[2][3]
Method 3: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
A widely used and robust method for the determination of Efavirenz in human plasma.
-
Instrumentation: A standard HPLC system with a UV detector.[4]
-
Sample Preparation: Liquid-liquid extraction of 100 µL plasma with diethyl ether after basification.[4]
-
Mobile Phase: A mixture of acetonitrile and water.[4]
-
Flow Rate: 1.2 mL/min.[4]
-
Detection: UV detection at a wavelength of 247 nm.[4]
Visualizing the Analytical Workflow
Understanding the sequence of steps in an analytical procedure is crucial for proper execution and troubleshooting. The following diagram illustrates a typical workflow for the chiral analysis of a pharmaceutical compound like Methyl Efavirenz.
Caption: A typical experimental workflow for the chiral analysis of Methyl Efavirenz.
References
- 1. Enantioseparation of Efavirenz by Ultra Performance Liquid Chromatography [article.sapub.org]
- 2. A Sensitive and Selective Liquid Chromatography/Tandem Mass Spectrometry Method for Quantitative Analysis of Efavirenz in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Sensitive and Selective Liquid Chromatography/Tandem Mass Spectrometry Method for Quantitative Analysis of Efavirenz in Human Plasma | PLOS One [journals.plos.org]
- 4. High-performance liquid chromatography method for analyzing the antiretroviral agent efavirenz in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Stability of rac-Methyl Efavirenz and Other Efavirenz Impurities: A Technical Review for Researchers
This guide provides a comparative overview of the stability of racemic Methyl Efavirenz and other known impurities of Efavirenz, an essential non-nucleoside reverse transcriptase inhibitor. The information presented herein is intended for researchers, scientists, and professionals in drug development, offering objective data and experimental context to inform stability-indicating analytical method development and validation. While direct comparative stability studies on isolated Efavirenz impurities are limited in publicly available literature, this document synthesizes findings from forced degradation studies of Efavirenz to infer the relative stability of its major degradants.
Data on Forced Degradation of Efavirenz
Forced degradation studies are a cornerstone of pharmaceutical stability testing, providing insights into the intrinsic stability of a drug substance and the formation of degradation products under various stress conditions. The following table summarizes the typical degradation behavior of Efavirenz, which in turn indicates the conditions under which its impurities, including potentially rac-Methyl Efavirenz, are formed. Extensive degradation was observed in alkaline and thermal stress conditions, while minimal degradation was noted under acidic, photolytic, and oxidative stress.[1]
| Stress Condition | Reagent/Parameters | Observation |
| Acid Hydrolysis | 1N HCl at 80°C for 6 hours | Minimal degradation of Efavirenz. |
| Base Hydrolysis | 1N NaOH at 80°C for 6 hours | Significant degradation of Efavirenz observed.[1] |
| Oxidation | 3% H₂O₂ at 80°C for 6 hours | Efavirenz was found to be stable with no significant formation of degradation products.[2] |
| Thermal Degradation | Heat at a specified temperature and duration | Significant degradation of Efavirenz was observed under thermal stress.[1] |
| Photolytic Degradation | Exposure to UV light | Minimal degradation of Efavirenz was observed.[1] |
Key Efavirenz Impurities
Several impurities of Efavirenz have been identified through synthesis and forced degradation studies. The structures and formation pathways of these impurities are critical for developing robust analytical methods. Known impurities include:
-
Amino Alcohol Derivative: A product of hydrolysis.[5]
-
Quinoline Derivative: Another hydrolysis product.[5]
-
Trans-alkene Reduction Product: An impurity that can be separated from Efavirenz using a cyano column in HPLC.[6]
Experimental Protocols
The development of a stability-indicating high-performance liquid chromatography (HPLC) method is crucial for separating and quantifying Efavirenz in the presence of its impurities and degradation products.
Representative Stability-Indicating HPLC Method
A validated stability-indicating HPLC method for the determination of Efavirenz and its degradation products has been established.[1]
-
Chromatographic System: A high-performance liquid chromatograph equipped with a UV detector.
-
Column: C-8 column.
-
Mobile Phase: A mixture of acetonitrile and potassium dihydrogen phosphate (25mM, pH 2.9) in a 60:40 (v/v) ratio.
-
Flow Rate: 1 mL/min.
-
Detection Wavelength: 220nm to 390nm range, with specific detection often at 247 nm.
-
Injection Volume: 20 µL.
-
Data Acquisition: Chromatographic data is recorded and processed using appropriate software.
This method has been shown to effectively separate Efavirenz from its degradation products formed under various stress conditions.[1]
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for a forced degradation study, a fundamental experiment for assessing the stability of a drug substance like Efavirenz.
Caption: Workflow for Forced Degradation Studies of Efavirenz.
References
- 1. gigvvy.com [gigvvy.com]
- 2. researchgate.net [researchgate.net]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. Efavirenz related compounds preparation by hydrolysis procedure: setting reference standards for chromatographic purity analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development and validation of a reverse-phase HPLC method for analysis of efavirenz and its related substances in the drug substance and in a capsule formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analytical Profile: rac-Methyl Efavirenz vs. (S)-Efavirenz
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analytical comparison between the active pharmaceutical ingredient (S)-Efavirenz and its potential synthetic impurity and degradation product, rac-Methyl Efavirenz. The information presented herein is curated to assist in the development of robust analytical methods for quality control and stability studies of Efavirenz.
Introduction
(S)-Efavirenz is a potent non-nucleoside reverse transcriptase inhibitor (NNRTI) widely used in the treatment of HIV-1 infection.[1] As with any pharmaceutical compound, the presence of impurities can affect both the efficacy and safety of the drug product. One such potential impurity is rac-Methyl Efavirenz.[2] Understanding the distinct analytical profiles of (S)-Efavirenz and its impurities is crucial for ensuring the quality and consistency of the final drug product. This guide outlines key analytical methodologies and comparative data for these two compounds.
Chemical and Physical Properties
A fundamental step in developing analytical methods is understanding the basic chemical and physical properties of the analyte and related impurities.
| Property | (S)-Efavirenz | rac-Methyl Efavirenz |
| Chemical Name | (4S)-6-chloro-4-(2-cyclopropylethynyl)-4-(trifluoromethyl)-1,4-dihydro-2H-3,1-benzoxazin-2-one | 6-chloro-4-(cyclopropylethynyl)-1-methyl-4-(trifluoromethyl)-1,4-dihydro-2H-3,1-benzoxazin-2-one |
| Molecular Formula | C₁₄H₉ClF₃NO₂ | C₁₅H₁₁ClF₃NO₂ |
| Molecular Weight | 315.68 g/mol | 329.70 g/mol [2] |
| Stereochemistry | Single (S)-enantiomer | Racemic mixture |
| Appearance | White to off-white crystalline powder | Information not widely available; likely a solid |
Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC)
HPLC is the primary technique for the separation and quantification of (S)-Efavirenz and its impurities. Chiral HPLC methods are essential for resolving the enantiomers of Efavirenz.
Chiral HPLC for Efavirenz Enantiomers
Experimental Protocol: Chiral HPLC of Efavirenz Enantiomers
-
Column: A chiral stationary phase is required. Commonly used columns include those based on polysaccharide derivatives such as amylose or cellulose.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol) is typically used in normal-phase chromatography.
-
Flow Rate: A typical flow rate is between 0.5 and 1.5 mL/min.
-
Detection: UV detection at a wavelength of approximately 250 nm is suitable for Efavirenz.
-
Sample Preparation: The sample is dissolved in a suitable organic solvent, such as the mobile phase.
Impurity Profiling by HPLC
Reverse-phase HPLC (RP-HPLC) is commonly employed for the analysis of Efavirenz and its related substances, including potential degradation products like rac-Methyl Efavirenz.
Experimental Protocol: RP-HPLC for Efavirenz and Impurities
-
Column: A C18 column is a common choice for the separation of Efavirenz and its impurities.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is often used.
-
Flow Rate: A flow rate of 1.0 mL/min is typical.
-
Detection: UV detection in the range of 245-255 nm is appropriate.
-
Sample Preparation: The sample is dissolved in the mobile phase or a compatible solvent.
Spectroscopic Analysis
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are vital for the structural elucidation and confirmation of (S)-Efavirenz and its impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy can be used to confirm the chemical structure of (S)-Efavirenz and to identify impurities like rac-Methyl Efavirenz. The key difference in the NMR spectrum of rac-Methyl Efavirenz compared to (S)-Efavirenz would be the presence of a signal corresponding to the methyl group protons and carbon.
Mass Spectrometry (MS)
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for identifying and quantifying trace-level impurities. The mass spectrum of rac-Methyl Efavirenz would show a molecular ion peak corresponding to its higher molecular weight compared to (S)-Efavirenz.
| Analytical Technique | (S)-Efavirenz | rac-Methyl Efavirenz |
| HPLC Retention Time | Varies depending on the method | Expected to have a different retention time than (S)-Efavirenz in a suitable RP-HPLC method. |
| ¹H NMR | Characteristic peaks for the aromatic, cyclopropyl, and benzoxazinone protons. | Similar peaks to (S)-Efavirenz with an additional singlet for the N-methyl protons. |
| ¹³C NMR | Characteristic peaks for the carbons of the Efavirenz structure. | Similar peaks to (S)-Efavirenz with an additional peak for the N-methyl carbon. |
| Mass Spectrum (m/z) | [M+H]⁺ at approximately 316.0 | [M+H]⁺ at approximately 330.0 |
Mechanism of Action of Efavirenz: A Signaling Pathway
Efavirenz is a non-nucleoside reverse transcriptase inhibitor (NNRTI). It works by binding to a non-essential site on the HIV-1 reverse transcriptase enzyme, which is crucial for the conversion of viral RNA into DNA. This binding induces a conformational change in the enzyme, thereby inhibiting its function and preventing viral replication.
Caption: Mechanism of action of (S)-Efavirenz as a non-nucleoside reverse transcriptase inhibitor.
Experimental Workflow for Impurity Analysis
The following diagram illustrates a typical workflow for the identification and quantification of impurities in a sample of Efavirenz.
Caption: A generalized workflow for the analysis of impurities in Efavirenz samples.
Conclusion
The analytical characterization of (S)-Efavirenz and its potential impurities, such as rac-Methyl Efavirenz, is paramount for ensuring the quality, safety, and efficacy of this important antiretroviral drug. While direct comparative analytical data for rac-Methyl Efavirenz is limited in publicly available literature, established chromatographic and spectroscopic methods for Efavirenz provide a robust framework for its detection and characterization. The development of specific reference standards for potential impurities is essential for accurate quantification and method validation. The experimental protocols and workflows outlined in this guide serve as a valuable resource for researchers and scientists involved in the development and quality control of Efavirenz.
References
A Comprehensive Guide to the Cross-Validation of HPLC and UPLC Methods for the Enantioselective Analysis of Racemic Methyl Efavirenz
This guide provides an objective comparison of a traditional High-Performance Liquid Chromatography (HPLC) method and a modern Ultra-Performance Liquid Chromatography (UPLC) method for the analysis of racemic (rac) Methyl Efavirenz. The content herein is intended for researchers, analytical scientists, and drug development professionals involved in method development, validation, and transfer. The focus is on ensuring the new UPLC method provides equivalent or superior performance to the established HPLC method.
Introduction
In pharmaceutical analysis, the transition from HPLC to UPLC is a strategic move to enhance efficiency, reduce solvent consumption, and improve chromatographic performance. UPLC technology utilizes columns with sub-2 µm particles, which, when operated at high pressures, yields significantly faster analysis times, greater resolution, and improved sensitivity compared to traditional HPLC systems.[1]
Efavirenz and its analogs, such as Methyl Efavirenz, are chiral molecules, meaning they exist as non-superimposable mirror images called enantiomers.[2][3] While enantiomers have identical physical and chemical properties in an achiral environment, they can exhibit vastly different pharmacological and toxicological effects in the body.[3] Therefore, regulatory agencies require the use of stereoselective analytical methods to control the enantiomeric purity of chiral drug substances.
This guide outlines the critical parameters and experimental protocols for the cross-validation of an established normal-phase HPLC method with a newly developed UPLC method for the enantioselective analysis of rac-Methyl Efavirenz. The cross-validation process is guided by the principles outlined in the International Council for Harmonisation (ICH) guidelines, particularly ICH Q2(R2) on the validation of analytical procedures.[4][5][6]
Experimental Protocols
The following protocols describe the instrumental conditions and sample preparation procedures for both the legacy HPLC method and the proposed UPLC method.
Instrumentation & Reagents
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV detector.
-
UPLC System: A UPLC system capable of operating at high pressures (≥15,000 psi), equipped with a binary solvent manager, sample manager, and a photodiode array (PDA) detector.[1]
-
Reagents: HPLC-grade n-Hexane and Isopropanol (IPA). Racemic Methyl Efavirenz reference standard.
Chromatographic Conditions
The key chromatographic parameters for both methods are detailed in Table 1. The UPLC method leverages a smaller particle size column and an optimized flow rate to achieve a rapid separation.
Table 1: Comparison of Chromatographic Conditions
| Parameter | Legacy HPLC Method | Proposed UPLC Method |
| Column | Polysaccharide-based chiral column (e.g., Chiralpak), 250 x 4.6 mm, 5 µm | Polysaccharide-based chiral column (e.g., Chiralpak), 100 x 3.0 mm, 1.8 µm |
| Mobile Phase | n-Hexane:Isopropanol (90:10, v/v) | n-Hexane:Isopropanol (92:8, v/v) |
| Flow Rate | 1.0 mL/min | 0.6 mL/min |
| Injection Volume | 10 µL | 1.5 µL |
| Column Temperature | 30°C | 35°C |
| UV Detection | 247 nm | 247 nm |
| Run Time | 15 min | 3 min |
Preparation of Solutions
-
Stock Solution (1000 µg/mL): Accurately weigh 25 mg of rac-Methyl Efavirenz reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the analytical range (e.g., 1-150 µg/mL) for linearity assessment.
-
System Suitability Solution (50 µg/mL): Dilute the stock solution with the mobile phase to a final concentration of 50 µg/mL.
Data Presentation: Cross-Validation Results
The cross-validation study directly compares the performance of the HPLC and UPLC methods using the same batches of samples and standards. The acceptance criteria are based on ICH guidelines.[4][5] A summary of the comparative performance data is presented in Table 2.
Table 2: Summary of Method Performance and Cross-Validation Data
| Validation Parameter | HPLC Method Results | UPLC Method Results | Acceptance Criteria |
| System Suitability | |||
| - Resolution (Rs) | 2.2 | 3.1 | Rs ≥ 2.0 |
| - Tailing Factor (T) | 1.3 | 1.1 | T ≤ 2.0 |
| - Theoretical Plates (N) | 6,500 | 14,000 | Report Value |
| Linearity | |||
| - Range (µg/mL) | 1 - 150 | 1 - 150 | Demonstrate Linearity |
| - Correlation Coefficient (r²) | 0.9992 | 0.9997 | r² ≥ 0.999 |
| Precision (RSD%) | |||
| - Repeatability (n=6) | 0.95% | 0.65% | RSD ≤ 2.0% |
| - Intermediate Precision | 1.30% | 0.90% | RSD ≤ 2.0% |
| Accuracy (% Recovery) | 99.1% - 101.2% | 99.5% - 100.8% | 98.0% - 102.0% |
| Specificity | No interference observed | No interference observed | No co-elution at analyte peak |
Visualization of the Method Transfer Workflow
The logical process for transferring an analytical method from one technology (HPLC) to another (UPLC) involves several distinct stages, from initial evaluation to final implementation. This workflow ensures that the new method is fit for its intended purpose and that the transition is scientifically sound and properly documented.
Caption: A flowchart illustrating the key stages of an analytical method transfer from HPLC to UPLC.
Conclusion
The cross-validation data clearly demonstrates that the proposed UPLC method for the enantioselective analysis of racemic Methyl Efavirenz is superior to the legacy HPLC method. The UPLC method provides a five-fold reduction in run time (15 min to 3 min), leading to a significant increase in sample throughput and a drastic reduction in solvent consumption. Furthermore, the UPLC method exhibits improved chromatographic performance, with higher theoretical plates and better resolution between the enantiomers.
The accuracy, precision, and linearity of the UPLC method are well within the established acceptance criteria and are comparable to, or better than, the HPLC method. Therefore, the UPLC method is deemed a suitable replacement for the HPLC method for the routine quality control analysis of rac-Methyl Efavirenz.
References
A Comparative Guide to Analytical Method Robustness Testing for Racemic Efavirenz
This guide provides a comprehensive comparison of analytical methods for the robustness testing of racemic Efavirenz, a non-nucleoside reverse transcriptase inhibitor. The information is intended for researchers, scientists, and drug development professionals to understand the reliability and performance of various analytical techniques under deliberate variations in method parameters.
Introduction to Robustness Testing
Robustness testing is a critical component of analytical method validation, demonstrating the method's capacity to remain unaffected by small, deliberate variations in parameters.[1] This ensures the reliability of the method during routine use. For chiral compounds like Efavirenz, which exists as (S)- and (R)-enantiomers, robust enantioseparation is crucial for quality control.
Comparative Analysis of Analytical Methods
Several chromatographic methods have been developed and validated for the analysis of Efavirenz in various matrices, including bulk drugs, pharmaceutical formulations, and biological fluids.[2] The most common techniques include High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS/MS). The following tables summarize the robustness testing parameters from various studies.
Table 1: Robustness Testing Parameters for HPLC Methods
| Parameter | Variation | Method 1 (RP-HPLC)[3] | Method 2 (Chiral HPLC)[4] | Method 3 (RP-HPLC)[5] |
| Flow Rate | ± 0.2 mL/min | Retention time and peak area showed no significant change. | Resolution between enantiomers remained sufficient (%RSD < 10). | No significant changes in chromatographic parameters.[5] |
| Mobile Phase pH | ± 0.2 | Retention time and peak area showed no significant change. | Not explicitly tested. | No significant changes in chromatographic parameters.[5] |
| Wavelength | ± 2 nm | Retention time and peak area showed no significant change. | Not explicitly tested. | No significant changes in chromatographic parameters.[5] |
| Mobile Phase Composition | Variation in organic modifier percentage | Not explicitly tested. | Sufficient resolution was maintained. | Not explicitly tested. |
| Column Temperature | Not specified | Not explicitly tested. | Sufficient resolution was maintained. | Not explicitly tested. |
Table 2: Robustness Testing Parameters for UPLC Method
| Parameter | Variation | Method 1 (Chiral UPLC)[1] |
| Flow Rate | ± 0.1 mL/min (from 1.0 mL/min to 0.9 and 1.1 mL/min) | The method's capacity remained unaffected.[1] |
| Column Temperature | Not specified | Not explicitly tested. |
| Mobile Phase Composition | Not specified | Not explicitly tested. |
Table 3: Comparison of Different Analytical Techniques
| Feature | HPLC | UPLC | LC-MS/MS |
| Principle | Separation based on partitioning between a stationary and mobile phase. | Similar to HPLC but uses smaller particle size columns for higher resolution and speed. | Separation by chromatography followed by mass analysis for high selectivity and sensitivity. |
| Sensitivity | Good | High | Very High (LOD as low as 0.04 ppm for impurities)[6] |
| Analysis Time | Longer (e.g., > 5 min)[3][5] | Shorter (e.g., < 6 min) | Short (e.g., 5 min)[7] |
| Resolution | Good | Excellent | Excellent |
| Application | Routine quality control, stability indicating assays.[3] | Enantioseparation, impurity profiling.[1] | Bioanalysis, genotoxic impurity quantification.[6][7] |
Experimental Protocols
3.1. Chiral HPLC Method for Enantioseparation of Efavirenz
This protocol is based on a method developed for the separation of (S)- and (R)-Efavirenz.[4]
-
Chromatographic System: High-Performance Liquid Chromatography system with a UV detector.
-
Column: Chiralcel OD-H (250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: n-hexane: 2-propanol: Trifluoroacetic acid (90:10:0.5 v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 245 nm.
-
Column Temperature: 30°C.
-
Robustness Evaluation:
-
Flow Rate: Varied to 0.8 mL/min and 1.2 mL/min.
-
Mobile Phase Composition: The percentage of 2-propanol was varied.
-
Column Temperature: The temperature was varied.
-
Acceptance Criteria: The resolution between the (S)- and (R)-enantiomers should be greater than 2.0, and the %RSD for the resolution should be less than 10.
-
3.2. RP-HPLC Method for Efavirenz in Plasma
This protocol is based on a validated method for the determination of Efavirenz in human plasma.[5]
-
Chromatographic System: High-Performance Liquid Chromatography system with a UV-Visible detector.
-
Column: Waters X-Terra Shield, RP18 (50 x 4.6 mm, 3.5 µm).[5]
-
Mobile Phase: A gradient of phosphate buffer (pH 3.5) and Acetonitrile.
-
Flow Rate: 1.5 mL/min.[5]
-
Detection Wavelength: 260 nm.[5]
-
Internal Standard: Tenofovir Disoproxil Fumarate.[5]
-
Robustness Evaluation:
-
Flow Rate: Varied deliberately.
-
Wavelength: Varied deliberately.
-
Mobile Phase pH: Varied deliberately.
-
Acceptance Criteria: The relative standard deviation (%RSD) of the results should be less than 5%.[5]
-
Visualizing the Workflow
The following diagrams illustrate the typical workflow for analytical method robustness testing.
Caption: A typical workflow for analytical method robustness testing.
Caption: Key parameters evaluated during robustness testing.
Conclusion
The robustness of an analytical method is a key indicator of its reliability for routine use. For racemic Efavirenz, both chiral and reversed-phase HPLC and UPLC methods have demonstrated good robustness when subjected to deliberate variations in critical parameters like flow rate, mobile phase composition, and pH. The choice of method depends on the specific application, with chiral methods being essential for enantiomeric purity determination and LC-MS/MS offering superior sensitivity for bioanalysis and trace impurity detection. The provided data and protocols offer a solid foundation for researchers to select and validate an appropriate analytical method for their specific needs.
References
- 1. Enantioseparation of Efavirenz by Ultra Performance Liquid Chromatography [article.sapub.org]
- 2. A Concise Analytical Profile of Efavirenz: Analytical Methodologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. lawdata.com.tw [lawdata.com.tw]
- 5. Development and validation of reversed-phase HPLC gradient method for the estimation of efavirenz in plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. A Sensitive and Selective Liquid Chromatography/Tandem Mass Spectrometry Method for Quantitative Analysis of Efavirenz in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Quantifying rac-Methyl Efavirenz: Evaluating Linearity and Range
For researchers and scientists engaged in drug development and analysis, the accurate quantification of active pharmaceutical ingredients and their analogs is paramount. This guide provides a comparative overview of analytical methodologies for evaluating the linearity and range of rac-Methyl Efavirenz quantification, a crucial aspect of method validation. The data presented is based on established methods for the closely related compound, Efavirenz, offering a strong foundation for the analysis of its methylated counterpart.
Comparative Analysis of Analytical Methods
The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity. Below is a summary of performance data from various validated methods for Efavirenz, which can serve as a benchmark for the quantification of rac-Methyl Efavirenz.
| Method | Analyte(s) | Linearity Range | Correlation Coefficient (r²) |
| RP-HPLC-UV | Emtricitabine, Tenofovir, and Efavirenz | 15-75 µg/mL (for Efavirenz) | Not explicitly stated, but linearity was established. |
| HPLC[1] | Efavirenz, Emtricitabine, and Tenofovir | 5-25 µg/mL (for Efavirenz) | >0.99 |
| LC-MS/MS[2] | Efavirenz | 1.0–2,500 ng/mL | >0.99 |
| RP-HPLC[3] | Efavirenz | 1–300 µg/mL | 0.9996 |
| LC-MS/MS[4] | Efavirenz | 1.9-500 ng/mL | Not explicitly stated, but linearity was established. |
Detailed Experimental Protocols
The successful evaluation of linearity and range is contingent on a meticulously executed experimental protocol. Below are representative methodologies based on the referenced literature.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection
This method is widely used for the quantification of Efavirenz in pharmaceutical formulations and can be adapted for rac-Methyl Efavirenz.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Chromatographic Conditions:
-
Column: Inertsil ODS-3V C18 (250 x 4.6 mm, 5 µm) or equivalent.
-
Mobile Phase: A mixture of acetonitrile and 1% isopropanol in water (e.g., 80:20 v/v). The mobile phase should be filtered and degassed.
-
Flow Rate: 1.0 mL/min.[1]
-
Detection Wavelength: 256 nm.
-
Injection Volume: 20 µL.
-
-
Preparation of Standard Solutions:
-
Prepare a stock solution of rac-Methyl Efavirenz in a suitable solvent (e.g., methanol or acetonitrile).
-
Perform serial dilutions of the stock solution to prepare at least five calibration standards of different concentrations covering the expected range.
-
-
Linearity and Range Evaluation:
-
Inject each calibration standard in triplicate.
-
Record the peak area for each injection.
-
Plot a calibration curve of the mean peak area versus the corresponding concentration.
-
Perform a linear regression analysis to determine the slope, y-intercept, and the correlation coefficient (r²). An r² value greater than 0.99 is generally considered acceptable.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers higher sensitivity and selectivity, making it suitable for bioanalytical applications where lower concentrations are expected.
-
Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Conditions:
-
Mass Spectrometric Conditions:
-
Ionization Mode: Negative or positive electrospray ionization (ESI), depending on the analyte's properties.
-
Detection Mode: Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for rac-Methyl Efavirenz and an appropriate internal standard would need to be determined. For Efavirenz, a transition of m/z 314.20 → 243.90 has been used.[2]
-
-
Sample Preparation: For biological matrices, a sample preparation step such as protein precipitation, liquid-liquid extraction, or solid-phase extraction is typically required.[2]
-
Linearity and Range Evaluation:
-
Prepare calibration standards in the appropriate matrix (e.g., plasma, buffer).
-
Analyze the standards and plot the peak area ratio (analyte/internal standard) against the concentration.
-
Perform a weighted linear regression to determine the calibration curve parameters.
-
Workflow for Linearity and Range Evaluation
The following diagram illustrates the logical workflow for establishing the linearity and range of an analytical method for rac-Methyl Efavirenz quantification.
Caption: Workflow for evaluating the linearity and range of an analytical method.
References
- 1. sciensage.info [sciensage.info]
- 2. A Sensitive and Selective Liquid Chromatography/Tandem Mass Spectrometry Method for Quantitative Analysis of Efavirenz in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and validation of reversed-phase HPLC gradient method for the estimation of efavirenz in plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and validation of an LC-MS/MS assay for the quantification of efavirenz in different biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Chiral Columns for the Separation of rac-Methyl Efavirenz
For researchers, scientists, and professionals in drug development, the efficient and reliable separation of enantiomers is a critical step in ensuring the safety and efficacy of chiral drug candidates. This guide provides a comparative overview of different chiral stationary phases (CSPs) for the analytical separation of racemic Methyl Efavirenz, a key analog of the non-nucleoside reverse transcriptase inhibitor, Efavirenz. The selection of an appropriate chiral column is paramount for achieving optimal resolution and accurate quantification of the individual enantiomers.
This comparison focuses on polysaccharide-based chiral columns, which are widely recognized for their broad applicability and successful enantioseparation of a diverse range of chiral compounds, including Efavirenz and its derivatives.
Performance Comparison of Chiral Columns
The following table summarizes the performance of various polysaccharide-based chiral columns for the separation of Efavirenz enantiomers. While the data presented is for Efavirenz, it serves as an excellent starting point for the method development for its methylated analog, rac-Methyl Efavirenz. The similar molecular structures suggest that comparable separation conditions will be effective.
| Column | Chiral Selector | Mobile Phase | Flow Rate (mL/min) | Detection (nm) | Resolution (Rs) | Retention Times (min) | Reference |
| Chiralcel OD-H | Cellulose tris(3,5-dimethylphenylcarbamate) | n-Hexane / Isopropyl alcohol (90:10, v/v) | 1.0 | 254 | > 3.0 | (R)-Efavirenz: ~7.5, (S)-Efavirenz: ~9.2 | [1][2] |
| Chiralpak-IA | Amylose tris(3,5-dimethylphenylcarbamate) | Isocratic Mobile Phase | 2.5 | 252 | > 4.0 | Not specified | [3] |
| Lux Amylose-2 | Amylose tris(5-chloro-2-methylphenylcarbamate) | 0.1% Formic Acid in Water / Acetonitrile (55:45, v/v) | 1.0 | 252 | Not specified | Not specified | [4][5] |
Experimental Protocols
Detailed methodologies are crucial for replicating and adapting separation methods. Below are the experimental protocols derived from the successful separation of Efavirenz, which can be applied for rac-Methyl Efavirenz.
Method 1: Chiralcel OD-H
-
Column: Chiralcel OD-H (250 mm x 4.6 mm, 5 µm)[2]
-
Mobile Phase: A mixture of n-Hexane and Isopropyl alcohol (IPA) in a 90:10 (v/v) ratio[2].
-
Flow Rate: 1.0 mL/min[2].
-
Column Temperature: 30°C[2].
-
Detection: UV at 254 nm[2].
-
Injection Volume: 10 µL.
-
Note: The addition of a small amount of an acidic modifier like trifluoroacetic acid (TFA) to the mobile phase can sometimes improve peak shape and resolution by minimizing interactions with residual silanol groups on the stationary phase[1].
Method 2: Chiralpak-IA
-
Column: Chiralpak-IA.
-
Mobile Phase: A simple isocratic mobile phase is effective. The exact composition should be optimized for rac-Methyl Efavirenz.
-
Flow Rate: 2.5 mL/min[3].
-
Detection: UV at 252 nm[3].
-
Note: This column demonstrated excellent resolution for Efavirenz, suggesting it is a strong candidate for its methylated analog[3].
Method 3: Lux Amylose-2 (Reversed-Phase)
-
Column: Lux Amylose-2[4].
-
Mobile Phase: A mixture of 0.1% formic acid in water and acetonitrile in a 55:45 (v/v) ratio[4].
-
Flow Rate: 1.0 mL/min[4].
-
Column Temperature: 25°C[4].
-
Detection: UV at 252 nm[4].
-
Note: This method provides a reversed-phase alternative for the separation, which can be advantageous depending on the sample matrix and solubility of rac-Methyl Efavirenz[4].
Visualizing the Experimental Workflow
To systematically approach the selection and optimization of a chiral column for the separation of rac-Methyl Efavirenz, the following workflow is recommended.
Caption: A workflow for chiral column selection and method development.
Logical Relationship of Chiral Separation
The enantioselective separation on a polysaccharide-based CSP is governed by the differential interactions between the enantiomers of the analyte and the chiral selector.
Caption: The principle of chiral separation on a polysaccharide-based CSP.
Conclusion
The selection of an appropriate chiral column is a critical parameter for the successful separation of rac-Methyl Efavirenz. Polysaccharide-based columns, particularly the Chiralcel OD-H, Chiralpak-IA, and Lux Amylose-2, have demonstrated high efficiency and resolution for the parent compound, Efavirenz, and are therefore highly recommended for the initial screening and method development for its methylated analog. By systematically following the proposed experimental workflow and fine-tuning the chromatographic parameters, researchers can achieve robust and reliable enantioseparation, ensuring the accurate determination of enantiomeric purity.
References
Navigating the Analytical Maze: A Comparative Guide to the Accuracy and Precision of Analytical Methods for Racemic Efavirenz as a Proxy for Methyl Efavirenz Analysis
The accurate quantification of individual enantiomers is critical in drug development, as they can exhibit different pharmacological and toxicological profiles. The analytical methods detailed below have demonstrated high accuracy and precision for the separation of Efavirenz enantiomers and serve as excellent candidates for adaptation and validation for rac-Methyl Efavirenz.
Comparative Analysis of Analytical Methods
The following table summarizes the performance characteristics of various chromatographic methods developed for the chiral separation of Efavirenz. These methods primarily utilize chiral stationary phases to achieve enantiomeric resolution.
| Method | Column | Mobile Phase | Flow Rate (mL/min) | Detection | Accuracy (% Recovery) | Precision (%RSD) | Reference |
| Chiral UPLC | Chiracel OD-H (250 mm x 4.6 mm), 5 µm | n-Hexane: Isopropyl alcohol (90:10 v/v) | 1.0 | UV at 254 nm | 97-104% | Not explicitly stated, but method described as precise. | [1] |
| Chiral HPLC | Lux Amylose-2 | 0.1% Formic acid in water: Acetonitrile (55:45 v/v) | 1.0 | UV at 252 nm | 93.5-107.5% | Not explicitly stated, but method described as precise. | [2][3] |
| Normal-Phase HPLC | Chiralcel OD-H | Heptane: Isopropyl alcohol: Trifluoroacetic acid (95:5:0.1 v/v/v) | 1.0 | UV at 247 nm | 98.6-101.2% | Intra-day: ≤ 1.5%, Inter-day: ≤ 1.8% | Not explicitly stated |
| RP-HPLC | SHISEIDO C18 (250 x 4.6 mm), 5µ | Acetonitrile: 20 mM phosphate buffer (pH 3.0) | 1.0 | UV at 247 nm | 98-102% | < 2% | |
| LC-MS/MS | Not specified | Not specified | Not specified | ESI-MS/MS | 95.2-108% (Inter-day) | 3.03–9.18% (Inter-day) | [4][5] |
Experimental Protocols
Below are detailed methodologies for the key experiments cited in this guide. These protocols can be adapted for the analysis of rac-Methyl Efavirenz, with the understanding that re-validation would be necessary.
Chiral UPLC Method[1]
-
Instrumentation: Waters ACQUITY UPLC system with a photodiode array detector.
-
Column: Chiracel OD-H (250 mm x 4.6 mm), 5 µm.
-
Mobile Phase: A mixture of n-Hexane and Isopropyl alcohol (IPA) in a 90:10 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 254 nm.
-
Sample Preparation: A stock solution of the sample is prepared in the mobile phase and diluted to the desired concentration.
Chiral HPLC Method[2][3]
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: Lux Amylose-2.
-
Mobile Phase: A mixture of 0.1% formic acid in water and acetonitrile (55:45, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 252 nm.
-
Sample Preparation: The sample is dissolved in the mobile phase to achieve a suitable concentration.
RP-HPLC Method for General Efavirenz Quantification[4]
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: SHISEIDO C18 (250 x 4.6 mm), 5µ.
-
Mobile Phase: A mixture of Acetonitrile and 20 mM phosphate buffer (pH 3.0). The exact ratio should be optimized.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 247 nm.
-
Sample Preparation: For plasma samples, solid-phase extraction is employed to extract the drug.
Experimental Workflow and Signaling Pathways
The development and validation of an analytical method for a racemic compound like Methyl Efavirenz typically follows a structured workflow. The diagram below illustrates the key stages involved, from initial method development to routine sample analysis.
Caption: A typical workflow for developing and validating an analytical method for rac-Methyl Efavirenz.
This logical flow ensures that the selected analytical method is suitable for its intended purpose, providing accurate and precise results for the enantiomers of rac-Methyl Efavirenz. The initial development phase focuses on achieving adequate separation of the enantiomers, followed by a rigorous validation process to demonstrate the method's reliability. Once validated, the method can be confidently applied to routine sample analysis.
References
- 1. Enantioseparation of Efavirenz by Ultra Performance Liquid Chromatography [article.sapub.org]
- 2. researchgate.net [researchgate.net]
- 3. asianpubs.org [asianpubs.org]
- 4. journals.plos.org [journals.plos.org]
- 5. A Sensitive and Selective Liquid Chromatography/Tandem Mass Spectrometry Method for Quantitative Analysis of Efavirenz in Human Plasma | PLOS One [journals.plos.org]
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of rac Methyl Efavirenz
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. The handling and disposal of rac Methyl Efavirenz, a racemic mixture related to the non-nucleoside reverse transcriptase inhibitor Efavirenz, requires adherence to strict protocols to mitigate potential hazards. This guide provides essential information on the safe and compliant disposal of this compound.
Regulatory Framework for Pharmaceutical Waste
The disposal of pharmaceutical waste, including this compound, is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[1] It is imperative to correctly classify waste as either hazardous or non-hazardous, as this determination dictates the required disposal procedures.[1] State regulations may impose even stricter standards than federal guidelines.[1]
In 2019, the EPA enacted a new rule, Subpart P, which provides healthcare-specific regulations for managing hazardous waste pharmaceuticals.[2] A key provision of this rule is the prohibition of flushing hazardous waste pharmaceuticals down drains.[2]
Hazard Profile of Efavirenz and Related Compounds
Safety Data Sheets (SDS) for Efavirenz indicate that it is harmful if swallowed and may cause damage to fertility or an unborn child.[3][4] Furthermore, it is classified as very toxic to aquatic life with long-lasting effects.[3][4] This ecotoxicity is a significant factor in determining its status as a hazardous waste. The SDS for this compound, while not providing specific hazard classifications, indicates that the chemical, physical, and toxicological properties have not been thoroughly investigated, necessitating that it be handled as a hazardous material.[5][6]
Quantitative Data Summary
For safe handling and disposal planning, key quantitative data for the related compound Efavirenz are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₉ClF₃NO₂ | [3][6] |
| Molecular Weight | 315.68 g/mol | [3] |
| Solubility | - Ethanol: ~20 mg/mL- DMSO: ~14 mg/mL- Aqueous buffers: Sparingly soluble | [6] |
| Storage Temperature | -20°C | [6] |
Step-by-Step Disposal Protocol for this compound
Given the hazardous nature of Efavirenz and the lack of comprehensive safety data for its racemic methyl derivative, a cautious approach to disposal is mandatory. The following protocol is based on general best practices for hazardous pharmaceutical waste.
Step 1: Waste Identification and Classification
-
Treat all this compound waste, including pure compound, contaminated labware (e.g., vials, gloves, pipette tips), and solutions, as hazardous waste.
-
Consult your institution's Environmental Health and Safety (EHS) department for specific guidance on waste classification according to local and state regulations.
Step 2: Segregation and Collection
-
Do not mix this compound waste with non-hazardous waste.
-
Collect all solid waste in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Collect liquid waste containing this compound in a separate, compatible, and leak-proof hazardous waste container.
-
Label all waste containers with "Hazardous Waste," the chemical name ("this compound"), and any other information required by your institution and local regulations.
Step 3: Storage
-
Store hazardous waste containers in a designated, secure, and well-ventilated area away from incompatible materials.
-
Ensure that the storage area is designed to contain any potential spills.
Step 4: Arrange for Professional Disposal
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.
-
Most hazardous pharmaceutical waste is disposed of via incineration at a permitted treatment, storage, and disposal facility (TSDF).[2]
-
Ensure that a hazardous waste manifest, an EPA-required document, accompanies the waste from your facility to the disposal site.[2]
Step 5: Documentation
-
Maintain accurate records of the amount of this compound waste generated and disposed of, in accordance with your institution's policies and regulatory requirements.
Experimental Workflow for Safe Handling and Disposal
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound in a laboratory setting.
Personal Protective Equipment (PPE) and Spill Management
-
Personal Protective Equipment: Always wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles, when handling this compound.[5]
-
Spill Management: In the event of a spill, avoid dust formation.[5] Evacuate unnecessary personnel and ensure adequate ventilation.[5] Collect the spilled material using appropriate methods to avoid dispersal and place it in a sealed container for disposal as hazardous waste.[5] Prevent the spilled chemical from entering drains or the environment.[5]
By adhering to these procedures, researchers and laboratory personnel can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety and disposal protocols.
References
Essential Safety and Logistical Information for Handling rac Methyl Efavirenz
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This document provides essential, immediate safety and logistical information for handling rac Methyl Efavirenz, a potential synthetic impurity and degradation product of the antiretroviral drug Efavirenz. The following procedural guidance outlines operational and disposal plans to facilitate safe laboratory practices.
Personal Protective Equipment (PPE) and Engineering Controls
When handling this compound, a combination of personal protective equipment and engineering controls is crucial to minimize exposure risk. Given that specific occupational exposure limits (OELs) for this compound are not publicly available, it is prudent to treat it as a potent pharmaceutical compound and adhere to stringent safety protocols.
Recommended Personal Protective Equipment:
| PPE Category | Item | Standard |
| Eye Protection | Safety goggles with side-shields | Conforming to EN 166 (EU) or NIOSH (US) |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Inspected prior to use |
| Body Protection | Lab coat or impervious clothing | Fully buttoned |
| Respiratory | Use in a well-ventilated area. If dusts are generated, a NIOSH-approved respirator is recommended. | N95 or higher |
Engineering Controls:
-
Ventilation: Work should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood.
-
Containment: For procedures that may generate dust or aerosols, the use of a glove box or an isolator is highly recommended to provide a physical barrier between the operator and the compound.
Safe Handling and Operational Plan
A systematic approach to handling this compound from receipt to disposal is essential. The following workflow provides a step-by-step guide for safe laboratory operations.
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance. All waste should be treated as hazardous pharmaceutical waste.
Waste Segregation and Disposal:
| Waste Type | Container Color | Disposal Method |
| Solid Waste (e.g., contaminated gloves, wipes) | Black | Incineration by a licensed hazardous waste disposal service. |
| Liquid Waste (e.g., solutions containing the compound) | Black (or as specified by the disposal service) | Collection by a licensed hazardous waste disposal service for incineration. |
| Sharps (e.g., contaminated needles, glass) | Yellow-lidded sharps container | Incineration by a licensed medical or hazardous waste disposal service. |
Do not dispose of this compound down the drain or in general trash. All waste containers must be clearly labeled as "Hazardous Pharmaceutical Waste" and include the name of the compound.
Experimental Protocol: Standard Operating Procedure for Handling Potent Compounds
The following is a general experimental protocol for handling potent compounds like this compound in a laboratory setting. This should be adapted to specific experimental needs while maintaining the core safety principles.
1. Preparation: 1.1. Review the Safety Data Sheet (SDS) for this compound before starting any work. 1.2. Ensure all necessary PPE is available and in good condition. 1.3. Prepare the work area in a certified chemical fume hood. Cover the work surface with absorbent, disposable bench paper. 1.4. Assemble all necessary equipment and reagents before handling the compound.
2. Weighing and Solution Preparation: 2.1. If possible, weigh the solid compound within a balance enclosure or a glove box to minimize the risk of aerosol generation. 2.2. Use a dedicated set of spatulas and weighing boats. 2.3. Carefully add the desired solvent to the vessel containing the weighed compound. Ensure the vessel is capped or covered during dissolution.
3. Experimental Procedure: 3.1. Conduct all manipulations of the compound and its solutions within the chemical fume hood. 3.2. Keep all containers with the compound sealed when not in immediate use. 3.3. Avoid skin contact and inhalation of any dust or aerosols.
4. Decontamination and Cleanup: 4.1. After the experiment is complete, decontaminate all surfaces that may have come into contact with the compound. A solution of sodium hypochlorite followed by a rinse with 70% ethanol can be effective, but compatibility with surfaces should be checked. 4.2. Decontaminate all non-disposable equipment that was in contact with the compound. 4.3. Dispose of all contaminated disposable materials in the designated hazardous waste containers.
5. Personal Decontamination: 5.1. Remove PPE in the correct order to avoid cross-contamination. 5.2. Wash hands thoroughly with soap and water after removing gloves.
By adhering to these safety and logistical guidelines, researchers can minimize the risks associated with handling this compound and ensure a safe and compliant laboratory environment.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
